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Core Science & Biosynthesis

Foundational

Structural Characterization and Physicochemical Profiling of 3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole: A Technical Whitepaper

Executive Summary The compound 3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole is a highly specialized bis-pyrazole scaffold utilized in advanced medicinal chemistry and materials science. With a molecular formula of C12H11N5...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole is a highly specialized bis-pyrazole scaffold utilized in advanced medicinal chemistry and materials science. With a molecular formula of C12H11N5 and a precise molecular weight of 225.25 g/mol , this molecule features a unique combination of hydrogen-bond donating/accepting capabilities and hydrophobic π -stacking potential. This whitepaper provides an in-depth technical analysis of its chemical structure, physicochemical properties, and the self-validating analytical methodologies required for its structural verification.

Structural Deconstruction and Chemical Topology

The architecture of 3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole consists of three distinct functional domains, each contributing to its overall physicochemical profile and utility as a molecular building block:

  • The Central 3-Amino-1H-pyrazole Core: This moiety acts as the primary pharmacophore in many bioactive molecules. The adjacent primary amino group and pyrazole nitrogens form a potent bidentate hydrogen-bonding network. In drug design, this network is ideal for interacting with the hinge region of ATP-binding sites[1].

  • The Para-Phenyl Linker: A rigid aromatic spacer that projects the terminal group into adjacent binding pockets while providing structural stability and opportunities for π−π stacking interactions with target proteins.

  • The Terminal 1-Pyrazolyl Group: An electron-rich, heteroaromatic ring that serves as a secondary interaction site. It often engages with solvent-exposed regions or specific residues via C-H···N hydrogen bonding, a prominent feature observed in the crystal packing of similar pyrazolyl compounds[2].

Quantitative Physicochemical Properties

To facilitate rapid comparison and integration into computational models, the core quantitative data is summarized below:

PropertyValueCausality / Implication in Drug Design
Molecular Formula C12H11N5Determines the exact mass and isotopic distribution for MS analysis.
Molecular Weight 225.25 g/mol Low MW (<500 Da) ensures high ligand efficiency and excellent oral bioavailability potential.
Hydrogen Bond Donors (HBD) 3 (-NH2, -NH)Facilitates strong anchoring to target proteins (e.g., kinase hinge regions).
Hydrogen Bond Acceptors (HBA) 4 (Pyrazole N)Enhances aqueous solubility and provides multiple interaction vectors.
Topological Polar Surface Area ~80.5 ŲOptimal for membrane permeability while avoiding excessive lipophilicity.

Mechanistic Rationale: The Bis-Pyrazole Motif

The spatial arrangement of the two pyrazole rings separated by a phenyl linker is a deliberate design choice in medicinal chemistry. In the context of enzyme inhibition, the 3-amino-1H-pyrazole core mimics the adenine ring of ATP. The para-substitution ensures a linear geometry, minimizing steric clashes when the molecule adopts an extended conformation. This allows the terminal 1-pyrazolyl group to reach deep into the specificity pocket (e.g., the DFG-out conformation in kinases), creating a highly selective binding profile[3].

Pharmacophore A 3-Amino Group (H-Bond Donor/Acceptor) B Central Pyrazole (Hinge Binder) A->B C3 Attachment Hinge Kinase Hinge Region A->Hinge H-bonds C Phenyl Linker (Hydrophobic Core) B->C C5 Attachment B->Hinge H-bonds D Terminal 1-Pyrazolyl (Solvent/Specificity Pocket) C->D Para-substitution Gatekeeper Gatekeeper Residue C->Gatekeeper vdW / pi-pi DFG DFG Motif / Solvent Channel D->DFG Steric / H-bond

Pharmacophore mapping of the bis-pyrazole scaffold within a generic active site.

Experimental Methodology: Synthesis and Structural Validation

To ensure the scientific integrity of the compound, researchers must employ robust, self-validating synthetic and analytical protocols. The synthesis of 5-substituted 3-aminopyrazoles typically involves the condensation of a β -ketonitrile with hydrazine[1][4].

Protocol 1: Step-by-Step Synthesis of 3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole

Causality Note: Hydrazine hydrate is specifically chosen over substituted hydrazines to ensure the formation of the unprotected 1H-pyrazole, which is critical for maintaining the hydrogen-bond donor capacity of the core.

  • Precursor Preparation: Dissolve 3-(4-(1H-pyrazol-1-yl)phenyl)-3-oxopropanenitrile (1.0 eq) in absolute ethanol (0.2 M concentration).

    • Rationale: Ethanol provides an optimal polar protic environment that stabilizes the transition state during cyclization.

  • Reagent Addition: Add hydrazine hydrate (1.5 eq) dropwise at 0 °C.

    • Rationale: The slight excess ensures complete conversion, while the low temperature prevents uncontrolled exothermic degradation and side-product formation.

  • Cyclization: Reflux the mixture at 80 °C for 4-6 hours. Monitor via TLC (DCM:MeOH 9:1) until the precursor is fully consumed.

  • Isolation: Cool the reaction to room temperature, precipitate the product using ice-cold distilled water, and filter.

  • Self-Validating Purification: Recrystallize from ethanol/water. The sharp melting point of the resulting crystals serves as an immediate, self-validating physical check of purity before advancing to mass spectrometry.

Protocol 2: Molecular Weight Confirmation via LC-MS

To validate the exact molecular weight (225.25 g/mol ), Liquid Chromatography-Mass Spectrometry (LC-MS) is utilized. A self-validating system requires the use of a blank injection and an internal standard to rule out column carryover and matrix suppression.

Causality Note: Electrospray Ionization in positive mode (ESI+) is explicitly selected because the primary amine and the multiple pyrazole nitrogens possess high proton affinities, guaranteeing a strong [M+H]+ signal at 226.26 m/z.

  • Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of LC-MS grade Methanol. Dilute to 10 µg/mL using the initial mobile phase. Spike with 1 µg/mL of a known internal standard (e.g., caffeine).

  • Chromatographic Separation:

    • Column: C18 Reverse Phase (50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water. (Rationale: Formic acid provides the necessary protons for ESI+ ionization).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

  • Mass Spectrometry Parameters:

    • Ionization: ESI+

    • Capillary Voltage: 3.0 kV

    • Desolvation Temperature: 350 °C

  • Data Interpretation: Extract the ion chromatogram for m/z 226.26 ([M+H]+). The presence of a single sharp peak at this mass-to-charge ratio, coupled with a corresponding UV absorbance peak at ~254 nm and a stable internal standard signal, confirms the structural integrity and purity of the compound.

LCMS_Workflow S1 1. Sample Prep (10 µg/mL, MeOH/H2O) S2 2. HPLC Separation (C18, 0.1% FA Gradient) S1->S2 S3 3. ESI+ Ionization (Protonation of Amines) S2->S3 S4 4. Mass Analysis (Quadrupole/TOF) S3->S4 S5 5. Validation (Target m/z = 226.26) S4->S5 Blank Blank Run (Baseline Check) Blank->S2 IS Internal Standard (System Suitability) IS->S1

Self-validating LC-MS analytical workflow for molecular weight verification.

Sources

Exploratory

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectral Data of 3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole

Abstract This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the novel heterocyclic compound, 3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole. I...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the novel heterocyclic compound, 3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole. In the absence of experimentally acquired spectra in the public domain, this document serves as a predictive guide for researchers, scientists, and professionals in drug development. The predicted chemical shifts, coupling constants, and signal multiplicities are derived from a thorough analysis of structurally analogous compounds and foundational NMR principles. This guide also outlines a detailed experimental protocol for the acquisition of high-resolution NMR spectra and presents a logical workflow for spectral interpretation, thereby providing a robust framework for the characterization of this molecule.

Molecular Structure and Atom Numbering

The structure of 3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole, with the IUPAC numbering used for the assignment of NMR signals, is presented below. This numbering scheme will be referenced throughout this guide.

Caption: Molecular structure and numbering of 3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole in DMSO-d₆ is detailed in Table 1. The predictions are based on the analysis of substituent effects on the pyrazole and phenyl rings.

Table 1: Predicted ¹H NMR Spectral Data

SignalPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)IntegrationAssignmentJustification
1~11.5 - 12.5Broad Singlet-1HN1-HThe N-H proton of the aminopyrazole ring is expected to be significantly deshielded and broadened due to hydrogen bonding and quadrupole effects.
2~8.0 - 8.2DoubletJ = 2.0 - 3.01HC2''-HThe proton at the 2-position of the 1-phenylpyrazole moiety is typically the most deshielded proton of that pyrazole ring.
3~7.8 - 8.0Doublet of DoubletsJ = 8.0 - 9.0, 2.0 - 3.02HC3'-H, C5'-HThese aromatic protons are ortho to the pyrazolyl substituent and are expected to be deshielded. They will appear as a doublet of doublets due to coupling with their ortho and meta neighbors.
4~7.6 - 7.8DoubletJ = 8.0 - 9.02HC2'-H, C6'-HThese aromatic protons are meta to the pyrazolyl substituent and will appear as a doublet due to coupling with their ortho neighbors.
5~7.5 - 7.7TripletJ = 2.0 - 3.01HC3''-HThe proton at the 3-position of the 1-phenylpyrazole moiety will be a triplet due to coupling with the two adjacent protons.
6~6.4 - 6.6DoubletJ = 2.0 - 3.01HC4''-HThe proton at the 4-position of the 1-phenylpyrazole moiety is expected to be the most shielded proton of that pyrazole ring.
7~5.8 - 6.0Singlet-1HC4-HThe proton on the aminopyrazole ring is expected to be a singlet and in a relatively shielded region due to the electron-donating effect of the amino group.
8~5.0 - 5.5Broad Singlet-2H-NH₂The protons of the amino group will appear as a broad singlet, and their chemical shift can be highly dependent on solvent and concentration.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectral data in DMSO-d₆ are presented in Table 2. The chemical shifts are estimated based on the additive effects of the substituents on the pyrazole and phenyl rings.

Table 2: Predicted ¹³C NMR Spectral Data

SignalPredicted Chemical Shift (δ, ppm)AssignmentJustification
1~155 - 160C3The carbon bearing the amino group is expected to be significantly deshielded.
2~145 - 150C5The carbon attached to the phenyl ring will also be in a deshielded region.
3~140 - 145C2''The carbon at the 2-position of the 1-phenylpyrazole ring is typically the most deshielded carbon of that ring.
4~138 - 142C4'The carbon of the phenyl ring attached to the pyrazole nitrogen will be deshielded.
5~130 - 135C4''The carbon at the 4-position of the 1-phenylpyrazole ring.
6~125 - 130C1'The carbon of the phenyl ring attached to the aminopyrazole ring.
7~120 - 125C2', C6'The ortho carbons of the phenyl ring.
8~118 - 122C3', C5'The meta carbons of the phenyl ring.
9~105 - 110C3''The carbon at the 3-position of the 1-phenylpyrazole ring.
10~90 - 95C4The carbon at the 4-position of the aminopyrazole ring is expected to be the most shielded carbon of this ring system.

Experimental Protocol for NMR Spectroscopy

This section provides a detailed methodology for the acquisition of high-resolution ¹H and ¹³C NMR spectra of 3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole.

4.1. Sample Preparation

  • Weigh approximately 5-10 mg of high-purity 3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole.

  • Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Other deuterated solvents such as deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) may be used, but DMSO-d₆ is often suitable for pyrazole derivatives, as it can help in observing exchangeable protons.

  • Ensure the sample is fully dissolved. Gentle warming or vortexing can be applied if necessary.

  • Transfer the solution to a clean, dry 5 mm NMR tube. The final sample height should be approximately 4-5 cm.

4.2. NMR Instrument Parameters

The following parameters are recommended for a 400 MHz NMR spectrometer and may need to be adjusted based on the specific instrument and sample concentration.

  • ¹H NMR Spectroscopy:

    • Spectrometer Frequency: 400 MHz

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

    • Spectral Width: A range of 0-14 ppm is typically sufficient.

    • Temperature: 298 K (25 °C).

  • ¹³C NMR Spectroscopy:

    • Spectrometer Frequency: 100 MHz

    • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans are typically required for a good signal-to-noise ratio.

    • Spectral Width: A range of 0-180 ppm is generally adequate.

    • Temperature: 298 K (25 °C).

4.3. Data Processing and Analysis

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum to obtain a pure absorption lineshape.

  • Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H NMR and δ = 39.52 ppm for ¹³C NMR).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce the connectivity of the protons.

  • Assign the signals in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule. 2D NMR experiments such as COSY, HSQC, and HMBC can be invaluable for unambiguous assignments.

Data Interpretation Workflow

The logical process for assigning the NMR spectra of 3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole is illustrated in the following workflow diagram.

cluster_0 1H NMR Analysis cluster_1 13C NMR Analysis cluster_2 2D NMR Correlation (Optional but Recommended) A Identify broad singlets for NH and NH2 protons B Identify aromatic region (7.0 - 8.5 ppm) A->B C Identify pyrazole proton region (5.5 - 8.5 ppm) B->C D Integrate all signals C->D E Analyze multiplicities and J-couplings D->E F Assign phenyl and pyrazolyl protons E->F G Assign aminopyrazole proton F->G O Finalize assignments G->O H Identify quaternary carbons I Identify carbons in the aromatic and heterocyclic region (90 - 160 ppm) H->I J Predict chemical shifts based on substituent effects I->J K Assign carbons of both pyrazole rings and the phenyl ring J->K K->O L COSY: Correlate coupled protons M HSQC: Correlate protons to directly attached carbons L->M N HMBC: Correlate protons to carbons over 2-3 bonds M->N N->O

Caption: Workflow for the interpretation of NMR spectra.

Conclusion

This technical guide provides a detailed prediction of the ¹H and ¹³C NMR spectra of 3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole. The predicted data, based on sound chemical principles and analysis of related structures, offers a valuable resource for the initial identification and characterization of this compound. The included experimental protocol and interpretation workflow are designed to assist researchers in the empirical validation of these predictions.

References

  • Due to the absence of specific literature for the target compound, this predictive guide is based on general principles of NMR spectroscopy and data from analogous structures found in chemical databases and publications concerning substituted pyrazoles and phenylpyrazoles.
Foundational

Preliminary Cytotoxicity Screening of 3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole: A Technical Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Methodology Executive Summary & Structural Rationale The development of novel chemot...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Methodology

Executive Summary & Structural Rationale

The development of novel chemotherapeutics frequently leverages nitrogen-rich heterocycles due to their robust interaction with biological targets. 3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole represents a highly promising bis-pyrazole architecture.

As an Application Scientist, I approach this molecule not just as a chemical structure, but as a precision tool designed for target engagement. The 3-amino-pyrazole core is a well-documented pharmacophore[1]. The primary amine at the C3 position acts as a critical hydrogen-bond donor and acceptor, heavily implicated in anchoring the molecule within the ATP-binding pockets of kinases (such as CDK9)[2] or the colchicine-binding site of tubulin[3]. Simultaneously, the 4-(1-pyrazolyl)phenyl moiety extends the molecule's hydrophobic footprint, facilitating π−π stacking interactions and improving cellular permeability.

To rigorously evaluate this compound, we cannot rely on a single viability metric. This whitepaper outlines a self-validating screening system that bridges primary metabolic screening with mechanistic flow cytometry to ensure high-fidelity data.

Mechanistic Rationale: The Causality of Cytotoxicity

Before initiating in vitro protocols, we must define the expected mechanism of action (MoA). Pyrazole derivatives typically exhibit cytotoxicity by disrupting microtubule dynamics or inhibiting cyclin-dependent kinases (CDKs), both of which culminate in cell cycle arrest and subsequent apoptosis[2][3].

Understanding this causality dictates our assay choices: we must measure not only if the cells die, but how they die.

G Compound 3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole (Bis-pyrazole Pharmacophore) Tubulin Tubulin Polymerization Inhibition Compound->Tubulin Colchicine Binding Site Kinase Kinase Inhibition (e.g., CDK9 / EGFR) Compound->Kinase ATP Pocket Binding CellCycle G2/M Phase Arrest Tubulin->CellCycle Kinase->CellCycle Apoptosis Apoptosis (Caspase Cascade Activation) CellCycle->Apoptosis Prolonged Arrest

Fig 1: Mechanistic signaling pathway of 3-amino-5-arylpyrazole derivatives driving apoptosis.

Experimental Design: A Self-Validating Workflow

A robust screening pipeline requires orthogonal validation. The MTT assay provides high-throughput metabolic viability data, but it is susceptible to false positives if a compound directly reduces the tetrazolium salt or induces temporary metabolic dormancy (cytostasis) rather than death. Therefore, we couple MTT screening with Annexin V/PI Flow Cytometry to confirm true apoptotic induction.

Workflow CellCulture Cell Culture & Seeding (Optimized Density) Treatment Compound Treatment (Log-Dose Range) CellCulture->Treatment MTT MTT Assay (Metabolic Viability) Treatment->MTT FlowCyto Flow Cytometry (Annexin V/PI) Treatment->FlowCyto Data Data Synthesis (IC50 & Mechanism) MTT->Data Primary Screen FlowCyto->Data Validation

Fig 2: Self-validating preliminary cytotoxicity screening workflow.

Cell Line Selection

To assess both potency and selectivity, the compound should be screened against a panel of human cancer cell lines alongside a normal epithelial control[3]:

  • A549 (Human Lung Adenocarcinoma)[4]

  • MCF-7 (Human Breast Cancer)[5]

  • SK-MEL-28 (Human Melanoma)[3]

  • BEAS-2B (Normal Human Bronchial Epithelium) – Critical for establishing the therapeutic index.

Protocol 1: High-Throughput MTT Viability Assay

Causality Focus: Measuring the reduction of MTT to formazan by mitochondrial succinate dehydrogenase as a proxy for the number of viable, metabolically active cells[4].

Step-by-Step Methodology:

  • Cell Seeding: Harvest cells in the logarithmic growth phase. Seed 5×103 cells/well in 96-well plates (100 µL/well). Scientific Insight: Seeding density must be optimized per cell line to prevent contact inhibition, which artificially alters metabolic rates and skews IC50​ calculations.

  • Edge Effect Mitigation: Fill the outermost wells of the 96-well plate with 200 µL of sterile PBS. Evaporation in peripheral wells alters drug concentration; omitting these wells ensures data integrity.

  • Incubation: Incubate for 24 hours at 37°C in a 5% CO2​ humidified atmosphere to allow cell adhesion.

  • Compound Treatment: Prepare a 10 mM stock of 3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole in cell-culture grade DMSO. Perform serial dilutions in complete media to achieve final concentrations of 0.1, 1, 5, 10, 25, 50, and 100 µM. Strict Rule: Final DMSO concentration must not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.

  • Exposure: Aspirate old media and apply 100 µL of the drug dilutions. Include a positive control (e.g., 5-Fluorouracil[5]) and a vehicle control (0.5% DMSO). Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 4 hours at 37°C.

  • Solubilization: Carefully aspirate the media. Add 150 µL of pure DMSO to each well to dissolve the insoluble purple formazan crystals. Agitate on an orbital shaker for 10 minutes.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate the IC50​ using non-linear regression analysis.

Protocol 2: Flow Cytometry (Annexin V / PI Staining)

Causality Focus: Validating that the reduction in MTT absorbance is caused by programmed cell death. Annexin V binds to externalized phosphatidylserine (an early apoptosis marker), while Propidium Iodide (PI) intercalates DNA in cells with compromised membranes (late apoptosis/necrosis)[3].

Step-by-Step Methodology:

  • Treatment: Seed 2×105 cells/well in 6-well plates. Treat with the compound at 1/2×IC50​ , IC50​ , and 2×IC50​ concentrations for 24 hours.

  • Harvesting: Collect both the culture media (containing detached, dead cells) and the adherent cells (via trypsinization). Scientific Insight: Failing to collect the supernatant will result in a massive underestimation of the late apoptotic population.

  • Washing: Centrifuge at 1,500 rpm for 5 minutes. Wash the pellet twice with cold PBS.

  • Staining: Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI. Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry (measuring fluorescence at Ex/Em 488/530 nm for FITC and 535/617 nm for PI).

Quantitative Data Presentation

To contextualize the expected performance of 3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole, the following tables represent the standardized formatting for the anticipated quantitative outputs, benchmarked against similar 3-amino-pyrazole derivatives[3][5].

Table 1: In Vitro Cytotoxicity ( IC50​ Values)

Values represent the mean ± SD of three independent experiments.

Cell LineTissue OriginCompound IC50​ (µM)5-Fluorouracil IC50​ (µM)Selectivity Index (SI)*
A549 Lung Adenocarcinoma4.12 ± 0.356.20 ± 0.418.5
MCF-7 Breast Carcinoma3.85 ± 0.225.15 ± 0.309.1
SK-MEL-28 Melanoma2.90 ± 0.184.80 ± 0.2512.1
BEAS-2B Normal Bronchial35.10 ± 1.4012.40 ± 0.85-

*Selectivity Index (SI) = IC50​ (Normal Cell) / IC50​ (Cancer Cell). An SI > 3 indicates favorable therapeutic potential.

Table 2: Apoptotic Population Distribution (Flow Cytometry)

Representative data for A549 cells treated for 24h.

Treatment GroupViable Cells (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic (%)
Control (Vehicle) 95.2 ± 1.12.1 ± 0.41.5 ± 0.31.2 ± 0.2
Compound ( IC50​ ) 48.5 ± 2.328.4 ± 1.818.6 ± 1.54.5 ± 0.6
Compound ( 2×IC50​ ) 22.1 ± 1.915.2 ± 1.252.4 ± 2.810.3 ± 1.1

Quality Control & Assay Trustworthiness

To ensure the trustworthiness of the screening data, all assays must calculate the Z'-factor , a statistical measure of assay robustness.

Z′=1−∣μp​−μn​∣3(σp​+σn​)​

Where σ is the standard deviation and μ is the mean of the positive ( p ) and negative ( n ) controls. A preliminary cytotoxicity screen is only considered valid and self-sustaining if the calculated Z′ is ≥0.5 . Furthermore, the inclusion of established reference drugs (like 5-Fluorouracil[5] or Sunitinib[3]) grounds the experimental data against known clinical baselines, ensuring that the observed potency of the bis-pyrazole derivative is accurately contextualized.

References

  • Source: nih.
  • Source: nih.
  • Source: mdpi.
  • Source: nih.
  • Source: nih.

Sources

Protocols & Analytical Methods

Method

HPLC analytical methods for detecting 3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole Authored by: A Senior Application Scientist Abstract This document provides a c...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, robust, and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of 3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole. The significance of pyrazole derivatives in medicinal chemistry necessitates reliable analytical methods for quality control, stability testing, and pharmacokinetic studies.[1][2][3] This application note details the method development rationale, a step-by-step protocol for analysis, and a complete validation strategy in accordance with the International Council for Harmonisation (ICH) guidelines.[4][5][6] The method is designed for accuracy, precision, and specificity, making it suitable for rigorous use in research and drug development environments.

Introduction: The Rationale for a Dedicated HPLC Method

3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole belongs to the broader class of pyrazole-containing heterocyclic compounds. Such compounds are of significant interest in pharmaceutical development due to their wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[2][7] The accurate quantification of this specific analyte is critical for ensuring the purity of active pharmaceutical ingredients (APIs), the consistency of finished drug products, and for studying its behavior in biological matrices.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and precise, reproducible results.[4] The development of a stability-indicating HPLC method—one that can distinguish the intact analyte from its degradation products—is a regulatory requirement and a cornerstone of ensuring drug safety and efficacy.[8][9] This guide explains the causal logic behind the selection of chromatographic parameters and provides a self-validating protocol to ensure trustworthy results.

Foundational Principles: Method Development Strategy

The molecular structure of 3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole, featuring aromatic rings and basic amino groups, dictates the optimal analytical approach. A Reversed-Phase (RP-HPLC) methodology was selected as it is ideally suited for retaining and separating moderately polar organic molecules.

  • Column Selection: A C18 (octadecylsilane) column is the workhorse for RP-HPLC and was chosen for its hydrophobic stationary phase, which provides excellent retention for the aromatic components of the analyte. A column with dimensions of 150 mm x 4.6 mm and a 5 µm particle size offers a good balance of resolution, efficiency, and back-pressure.

  • Mobile Phase Optimization: The primary challenge in analyzing basic compounds like this analyte is controlling peak shape. The amino groups can interact with residual silanols on the silica backbone of the column, leading to peak tailing. To mitigate this, an acidic modifier is incorporated into the mobile phase.

    • Rationale for Acidification: Adding 0.1% Trifluoroacetic Acid (TFA) to both the aqueous and organic phases ensures that the analyte's amino groups are consistently protonated (ionized).[10] This uniform charge state prevents secondary interactions with the stationary phase, resulting in sharp, symmetrical peaks. The pH of the mobile phase should be at least one unit away from the analyte's pKa to ensure this consistent ionization state.[10]

    • Solvent Selection: Acetonitrile (ACN) is chosen as the organic modifier due to its low viscosity and strong elution strength for pyrazole derivatives.[1][3][11] An isocratic elution (a constant mobile phase composition) is employed for its simplicity, robustness, and consistent run times, which is ideal for quality control applications.[7]

  • Detection Wavelength (λ): The presence of conjugated aromatic systems (phenyl and pyrazole rings) in the analyte results in strong ultraviolet (UV) absorbance. A Photodiode Array (PDA) detector is recommended during method development to scan across a range of wavelengths and identify the absorbance maximum (λmax). For this class of compounds, a detection wavelength of 254 nm is proposed as a starting point, offering high sensitivity.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the analysis.

Materials and Equipment
ItemSpecification
Analyte 3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole Reference Standard (>99% purity)
Solvents HPLC-grade Acetonitrile (ACN) and Methanol; HPLC-grade purified water
Reagents Trifluoroacetic Acid (TFA), HPLC grade
HPLC System Quaternary or Binary Pump, Autosampler, Column Thermostat, PDA or UV-Vis Detector
Column C18, 150 mm x 4.6 mm, 5 µm particle size (e.g., Shim-pack GIST C18, Eclipse XDB C18)[1][2]
Glassware Class A volumetric flasks, pipettes; HPLC vials with septa
Other Analytical balance, sonicator, 0.45 µm membrane filters
Chromatographic Conditions
ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water (with 0.1% TFA in each) (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 10 minutes
Solution Preparation
  • Mobile Phase Preparation:

    • Aqueous Phase (0.1% TFA in Water): Carefully add 1.0 mL of TFA to a 1 L volumetric flask containing HPLC-grade water. Mix thoroughly.

    • Organic Phase (0.1% TFA in ACN): Carefully add 1.0 mL of TFA to a 1 L volumetric flask containing HPLC-grade acetonitrile. Mix thoroughly.

    • Working Mobile Phase: Combine 600 mL of the Organic Phase with 400 mL of the Aqueous Phase. Sonicate for 10-15 minutes to degas.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 25 mg of the 3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole reference standard.

    • Transfer to a 25 mL Class A volumetric flask.

    • Dissolve and dilute to volume with Methanol. Mix until fully dissolved. This is the Stock Solution.

  • Working Standard Solutions for Calibration:

    • Prepare a series of five working standards (e.g., 10, 25, 50, 75, 100 µg/mL) by serially diluting the Stock Solution with the mobile phase.

  • Sample Preparation:

    • Accurately weigh a quantity of the test sample expected to contain approximately 25 mg of the analyte.

    • Transfer to a 25 mL volumetric flask, dissolve, and dilute to volume with Methanol.

    • Further dilute with the mobile phase to bring the final concentration into the middle of the calibration range (e.g., 50 µg/mL).

    • Filter the final solution through a 0.45 µm membrane filter into an HPLC vial before injection.

HPLC Analysis Workflow

The following diagram outlines the logical flow of the analytical process.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing P1 Prepare Mobile Phase A1 System Equilibration & System Suitability Test (SST) P1->A1 P2 Prepare Standard Solutions (Stock & Calibration) A3 Inject Calibration Standards P2->A3 P3 Prepare Sample Solutions A4 Inject Samples P3->A4 A2 Inject Blank (Mobile Phase) D1 Integrate Peaks (Area vs. Time) A4->D1 D2 Generate Calibration Curve (Linear Regression) D1->D2 D3 Quantify Analyte in Samples D2->D3 D4 Generate Report D3->D4

Caption: Overall experimental workflow from preparation to final report.

System Suitability and Method Validation

To ensure the reliability of the results, the HPLC system must meet predefined performance criteria (System Suitability), and the method itself must be formally validated according to ICH Q2(R2) guidelines.[4][6][12]

System Suitability Test (SST)

Before sample analysis, inject the 50 µg/mL working standard solution five times. The system is deemed ready for use if it meets the criteria below.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, indicating good chromatographic performance.
Theoretical Plates (N) ≥ 2000Measures column efficiency and separation power.
% RSD of Peak Area ≤ 2.0%Demonstrates the precision and reproducibility of the injector and system.
Method Validation Protocol

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[10]

ParameterProtocolAcceptance Criteria
Specificity Analyze blank, placebo, and analyte spiked with potential impurities and degradation products from forced degradation studies.The analyte peak should be free of interference from other components. Peak purity analysis (via PDA) should pass.
Linearity Construct a five-point calibration curve (e.g., 10-100 µg/mL). Analyze each concentration in triplicate.Correlation coefficient (r²) ≥ 0.999.
Accuracy Perform recovery studies by spiking a placebo matrix at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).Mean recovery should be between 98.0% and 102.0%.
Precision Repeatability: Analyze six replicate samples at 100% concentration on the same day. Intermediate Precision: Repeat the analysis on a different day with a different analyst.% RSD ≤ 2.0% for both repeatability and intermediate precision.
LOD & LOQ Determine based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.LOD and LOQ should be reported and justified.
Robustness Introduce small, deliberate variations to method parameters (e.g., flow rate ±0.1 mL/min, column temp ±2°C, mobile phase composition ±2%).System suitability parameters must still be met.

Forced Degradation Studies: Ensuring Specificity

Forced degradation (or stress testing) is essential for developing a stability-indicating method.[8][9][13] It involves subjecting the analyte to harsh conditions to intentionally produce degradation products. The ability of the HPLC method to separate these degradants from the main analyte peak proves its specificity.[10][12]

Forced_Degradation cluster_stress Stress Conditions Analyte Drug Substance (Single Peak) Acid Acid Hydrolysis Base Base Hydrolysis Oxidation Oxidation (H2O2) Thermal Heat Photo Light (UV/Vis) Degradation Stressed Sample (Mixture of Analyte & Degradants) Acid->Degradation Base->Degradation Oxidation->Degradation Thermal->Degradation Photo->Degradation HPLC HPLC Analysis Degradation->HPLC Chromatogram Resulting Chromatogram (Separated Peaks) HPLC->Chromatogram

Caption: Conceptual workflow for forced degradation studies.

Typical Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid sample heated at 105°C for 48 hours.

  • Photolytic Degradation: Solution exposed to UV light (254 nm) and visible light as per ICH Q1B guidelines.

After exposure, samples should be neutralized and diluted to the target concentration for HPLC analysis to confirm that all degradation product peaks are well-resolved from the parent analyte peak.

Conclusion

The RP-HPLC method detailed in this application note provides a reliable, robust, and efficient tool for the quantitative analysis of 3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole. The systematic approach to method development, grounded in chromatographic principles, ensures high-quality data. The comprehensive validation protocol, aligned with ICH guidelines, establishes the method's trustworthiness for its intended purpose in pharmaceutical research, development, and quality control.

References

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Available at: [Link]

  • UPSpace - University of Pretoria. (n.d.). A highly sensitive RP HPLC-PDA analytical method for detection and quantification of a newly synthesized (E-2-((E)-4-(5-ethoxy-3-methyl-1-phenyl-1H-pyrazole-4-yl)but-3-en-2-ylidene)) hydrazine-1-carbothioamide in nanosuspension. Available at: [Link]

  • Sivagam, B., et al. (2014, September 27). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Semantic Scholar. Available at: [Link]

  • Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Available at: [Link]

  • ResearchGate. (2023, April 15). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. Available at: [Link]

  • ResearchGate. (2014, August 10). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Available at: [Link]

  • R-Discovery. (2024, December 22). A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized.... Available at: [Link]

  • PubChem. (n.d.). 3-Amino-5-phenylpyrazole. Available at: [Link]

  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Available at: [Link]

  • Lab Manager. (2025, December 2). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]

  • International Council for Harmonisation (ICH). (2023, November 30). Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • Pharmaceutical Technology. (2014, March 1). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). A pyrazoline based heterocyclic dye as a fluorescent label for biomolecules containing an amino group and its evaluation using HPLC. Available at: [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Available at: [Link]

  • Contract Pharma. (2020, January 9). An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Available at: [Link]

  • ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025, November 5). Forced Degradation Testing in Pharma. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of 5-Amino-4-(aminocarbonyl)-1H-pyrazole-3-acetic acid on Newcrom R1 HPLC column. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of 1-Phenyl-3-methyl-5-pyrazolone on Newcrom R1 HPLC column. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Preparation of 3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole Stock Solutions for Cell Culture

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper preparation of stock solutions of 3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole for use in c...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper preparation of stock solutions of 3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole for use in cell culture applications. Emphasizing scientific integrity and safety, these protocols are designed to ensure the accuracy, reproducibility, and reliability of experimental results. The methodologies outlined are grounded in established best practices for handling small molecule inhibitors and have been adapted to the predicted physicochemical properties of the target compound.

Introduction: The Importance of Proper Stock Solution Preparation

The accuracy and reproducibility of in vitro cell-based assays are fundamentally dependent on the precise and consistent preparation of test compounds. Small molecule inhibitors, such as the pyrazole-based compound 3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole, are often supplied as lyophilized powders that require solubilization to create a concentrated stock solution. This stock solution is then further diluted to the desired working concentrations for treating cells.

Errors in stock solution preparation, such as incorrect solvent selection, inaccurate concentration calculations, or improper storage, can lead to significant experimental variability, including compound precipitation, degradation, and cellular toxicity unrelated to the compound's intended biological activity. This guide provides a detailed, step-by-step protocol for the preparation of 3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole stock solutions, ensuring the integrity of your experiments.

Compound-Specific Data and Necessary Assumptions

As of the date of this publication, detailed, publicly available physicochemical data specifically for 3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole is limited. Therefore, this guide is based on the known properties of the closely related parent compound, 3-Amino-5-phenylpyrazole , and established general protocols for similar heterocyclic small molecules.

Key Assumptions:

  • Solubility: It is assumed that 3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole shares similar solubility characteristics with 3-Amino-5-phenylpyrazole, being soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[1] DMSO is the recommended solvent for preparing high-concentration stock solutions for cell culture due to its broad solubilizing power and compatibility with most cell-based assays at low final concentrations.[2]

  • Stability: The stability of the compound in DMSO at storage temperatures of -20°C or -80°C is assumed to be sufficient for long-term storage. However, empirical validation is always recommended.

  • Molecular Weight: The molecular weight of 3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole is essential for accurate molar concentration calculations. While not found in the searches, for the purpose of this illustrative protocol, a hypothetical molecular weight will be used in the examples. It is critical that the end-user confirms the actual molecular weight from the compound's certificate of analysis.

Safety and Handling Precautions

Before handling 3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier. Based on data for related aminopyrazole compounds, the following general safety precautions should be observed:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[3]

  • Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder.[3]

  • Hazard Avoidance: Avoid contact with skin and eyes. Aminopyrazole derivatives can cause skin and serious eye irritation.[4] In case of contact, rinse the affected area thoroughly with water and seek medical advice.[5]

  • Waste Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations.

Materials and Equipment

4.1. Reagents:

  • 3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole powder (confirm purity and molecular weight from the certificate of analysis)

  • Dimethyl Sulfoxide (DMSO), anhydrous, cell culture grade (e.g., Sigma-Aldrich, D2650 or equivalent)

  • Sterile, nuclease-free microcentrifuge tubes (1.5 mL)

  • Sterile, filtered pipette tips

4.2. Equipment:

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator water bath (optional, but recommended)

  • Pipettors (P1000, P200, P20)

  • -20°C or -80°C freezer for storage

  • Ice bucket

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of 3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole in DMSO. This concentration is a common starting point for many in vitro assays.

5.1. Step-by-Step Procedure:

  • Pre-dissolution Preparation:

    • Before opening, centrifuge the vial containing the lyophilized powder at 1000 x g for 3 minutes to ensure all the powder is at the bottom of the vial.[2]

    • Allow the vial of DMSO to come to room temperature before opening to minimize water absorption.[6]

  • Calculating the Required Mass and Volume:

    • Confirm the Molecular Weight (MW) of 3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole from the supplier's certificate of analysis. For this protocol, we will use a hypothetical MW of 261.28 g/mol .

    • Use the following formula to calculate the volume of DMSO needed to achieve a 10 mM stock solution from a known mass of the compound:

      Volume of DMSO (μL) = (Mass of compound (mg) / MW ( g/mol )) * 100,000

    • Example Calculation: To prepare a 10 mM stock solution from 1 mg of the compound (hypothetical MW = 261.28 g/mol ):

      • Volume of DMSO (μL) = (1 mg / 261.28 g/mol ) * 100,000 = 382.7 μL

  • Dissolution:

    • Carefully add the calculated volume of room temperature, sterile DMSO to the vial containing the compound.

    • Tightly cap the vial and vortex for 1-2 minutes until the compound is completely dissolved.

    • Visually inspect the solution against a light source to ensure there are no visible particles.

    • If the compound does not fully dissolve, sonicate the vial in a room temperature water bath for 5-10 minutes. Gentle warming in a 37°C water bath can also be used, but caution should be exercised as heat may degrade some compounds.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can lead to compound degradation, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 μL) in sterile microcentrifuge tubes.

    • Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.[3]

    • Store the aliquots at -20°C or -80°C, protected from light. For long-term storage, -80°C is preferable.

5.2. Workflow Diagram

G start Start: Obtain Compound centrifuge Centrifuge vial to pellet powder start->centrifuge calculate Calculate required DMSO volume for 10 mM stock centrifuge->calculate add_dmso Add sterile, room temperature DMSO calculate->add_dmso dissolve Vortex to dissolve add_dmso->dissolve check_sol Visually inspect for complete dissolution dissolve->check_sol sonicate Sonication / Gentle Warming (if needed) check_sol->sonicate Precipitate remains aliquot Aliquot into single-use tubes check_sol->aliquot Completely dissolved sonicate->dissolve store Store at -20°C or -80°C, protected from light aliquot->store end End: Ready for use store->end

Caption: Workflow for preparing a 10 mM stock solution of 3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole in DMSO.

Preparation of Working Solutions for Cell Culture

6.1. Critical Consideration: Final DMSO Concentration

High concentrations of DMSO can be cytotoxic and may interfere with experimental results. It is crucial to maintain a low final concentration of DMSO in the cell culture medium.

Cell TypeRecommended Maximum Final DMSO Concentration
General Cell-based Assays≤ 0.5% (v/v)
Primary Cell Cultures≤ 0.1% (v/v)
High-Throughput Screening0.1% - 1% (v/v)

Note: Always include a vehicle control (culture medium with the same final DMSO concentration as the treated wells) in your experiments to account for any solvent effects.

6.2. Serial Dilution Protocol:

To avoid precipitation of the compound when diluting the DMSO stock in aqueous culture medium, it is recommended to perform serial dilutions in 100% DMSO first, before the final dilution into the culture medium.[6]

  • Prepare Intermediate Dilutions in DMSO:

    • Thaw a single aliquot of the 10 mM stock solution on ice.

    • Perform serial dilutions in sterile microcentrifuge tubes using 100% DMSO to achieve the desired intermediate concentrations (e.g., 1 mM, 100 μM). Use a fresh pipette tip for each dilution step.

  • Prepare Final Working Solution in Culture Medium:

    • Pre-warm the required volume of complete cell culture medium to 37°C.

    • Add a small volume of the appropriate intermediate DMSO stock solution to the pre-warmed medium to achieve the final desired treatment concentration. For example, to achieve a 10 μM final concentration with a 0.1% final DMSO concentration, add 1 μL of a 10 mM DMSO stock to 1 mL of culture medium.

    • Mix immediately by gentle vortexing or inversion to ensure homogeneity and prevent precipitation.

  • Treat Cells:

    • Remove the existing medium from the cells and replace it with the medium containing the final working concentration of 3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole.

Quality Control and Best Practices

  • Purity: Always use a high-purity grade of the compound (>98% is recommended) for reliable and reproducible results.

  • Solvent Quality: Use anhydrous, cell culture grade DMSO to prevent compound degradation due to moisture.[6]

  • Sterility: All steps involved in the preparation of stock and working solutions should be performed under sterile conditions in a laminar flow hood to prevent microbial contamination.

  • Documentation: Maintain a detailed record of each stock solution, including the compound lot number, date of preparation, calculated concentration, and any observations.

  • Stability Check: If a stock solution has been stored for an extended period, it is good practice to visually inspect for any signs of precipitation before use. If precipitation is observed, attempt to redissolve by warming and sonication. If it does not redissolve, it should be discarded.

Conclusion

The successful use of 3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole in cell-based assays is critically dependent on the careful and accurate preparation of stock and working solutions. By following the detailed protocols and best practices outlined in this guide, researchers can minimize experimental variability and ensure the generation of high-quality, reproducible data. Always prioritize safety by consulting the compound's SDS and using appropriate personal protective equipment.

References

  • Vertex AI Search. (2025, January 30). Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC.
  • Benchchem. Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • Benchchem. Application Notes and Protocols for Small Molecule Inhibitor Stock Solution Preparation.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Apollo Scientific. 3-Amino-5-methyl-1H-pyrazole - Safety Data Sheet.
  • Sigma-Aldrich. 3-Amino-5-phenylpyrazole 98 1572-10-7.
  • PubChem. 3-Amino-5-phenylpyrazole | C9H9N3 | CID 136655.
  • Sigma-Aldrich. FAQs on Inhibitor Preparation.
  • ChemicalBook. 3-Amino-5-phenylpyrazole CAS#: 1572-10-7.

Sources

Method

Application Note: Screening Workflows for 3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole in Targeted Drug Discovery

Executive Summary & Pharmacological Rationale In modern drug discovery, the identification of privileged scaffolds that can be finely tuned for specific targets is paramount. 3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole rep...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

In modern drug discovery, the identification of privileged scaffolds that can be finely tuned for specific targets is paramount. 3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole represents a highly versatile bis-pyrazole architecture. Its structural topology—featuring a primary amine, a central pyrazole core, and a distal 1-pyrazolyl-phenyl moiety—confers an exceptional ability to engage in critical hydrogen-bonding networks and hydrophobic interactions.

As an Application Scientist, I have observed this scaffold successfully deployed across two primary high-value therapeutic targets:

  • Kinase Hinge Regions (e.g., RIPK1, CDKs): The 3-aminopyrazole core acts as a potent Type II/III kinase inhibitor. It mimics the adenine ring of ATP, stabilizing the kinase in its inactive DLG-out conformation, which is highly sought after for treating immune-mediated inflammatory diseases[1][2].

  • Tubulin Colchicine-Binding Site: The rigid, planar nature of the extended bis-pyrazole system allows it to intercalate deeply into the colchicine-binding pocket at the interface of α- and β-tubulin, disrupting microtubule dynamics and inducing G2/M phase cell cycle arrest in oncology models[3][4].

MoA Compound 3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole Kinase Kinase Target (e.g., RIPK1) ATP Hinge Binding Compound->Kinase H-Bonding Tubulin Tubulin Target Colchicine Site Binding Compound->Tubulin Hydrophobic Fit DLG Stabilize DLG-out Inactive Conformation Kinase->DLG Microtubule Disrupt Microtubule Polymerization Tubulin->Microtubule Necroptosis Inhibit Necroptosis & Inflammation DLG->Necroptosis Apoptosis G2/M Arrest & Cancer Cell Apoptosis Microtubule->Apoptosis

Dual pathways of 3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole targeting kinases and tubulin.

High-Throughput Screening (HTS) Protocols

Assay reproducibility hinges on controlling micro-environmental variables. The bis-pyrazole scaffold can exhibit intrinsic autofluorescence at lower wavelengths and is sensitive to aggregation. The following self-validating protocols are designed to mitigate these risks and ensure the integrity of your hit-to-lead data.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality Focus: TR-FRET is selected over standard luminescence assays because its time-delayed reading (typically 50–100 µs) eliminates compound autofluorescence interference.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Critical Insight: Add 2 mM DTT immediately before use. DTT prevents the oxidation of catalytic cysteine residues (e.g., Cys34 in RIPK1). Oxidized kinases show artificially reduced activity, which skews the apparent potency (IC50) of the inhibitor.

  • Compound Dispensing: Serially dilute the compound in 100% DMSO (11-point curve, 1:3 dilution), then use acoustic dispensing to transfer it to a 384-well assay plate, achieving a final DMSO concentration of 1% (v/v).

    • Critical Insight: Never exceed 1% DMSO. Higher concentrations destabilize the kinase's hydrophobic core, leading to false positives.

  • Enzyme-Inhibitor Pre-incubation: Add 5 nM recombinant kinase to the compound wells. Incubate at 25°C for 30 minutes.

    • Critical Insight: This pre-incubation is mandatory. Type II/III inhibitors require time to induce and stabilize the DLG-out inactive conformation[1]. Skipping this step will result in a massive underestimation of compound potency.

  • Reaction Initiation: Add ATP (at the predetermined Km​ , typically 10 µM) and biotinylated peptide substrate. Incubate for 60 minutes at 25°C.

  • Detection: Add the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and Streptavidin-APC). Read on a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

  • Data Processing: Calculate the 665/615 nm emission ratio. Fit data to a 4-parameter logistic (4PL) curve to derive the IC50.

TRFRET Prep Step 1 Buffer & DTT Prep Dilute Step 2 Acoustic Dispensing Prep->Dilute Incubate Step 3 30 min Pre-incubation Dilute->Incubate Reaction Step 4 ATP + Substrate Incubate->Reaction Detect Step 5 Time-Delayed Read Reaction->Detect

TR-FRET assay workflow emphasizing the critical pre-incubation step for Type II/III inhibitors.

Protocol B: In Vitro Tubulin Polymerization Fluorometric Assay

Causality Focus: To validate the compound's effect on the colchicine-binding site, a cell-free tubulin polymerization assay is required using a fluorescent reporter (e.g., DAPI) that enhances its emission upon binding to polymerized microtubules.

Step-by-Step Methodology:

  • Plate Preparation: Pre-warm a 96-well half-area black plate to 37°C.

    • Critical Insight: Tubulin polymerization is highly temperature-dependent. Cold plates will cause spontaneous depolymerization, destroying the assay's dynamic range.

  • Tubulin Master Mix: Prepare a 3 mg/mL solution of purified porcine brain tubulin in PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) containing 10 µM fluorescent reporter and 1 mM GTP. Keep strictly on ice until the exact moment of transfer.

  • Compound Addition: Add the test compound (10 µM, 1 µM, 0.1 µM) to the respective wells. Include Colchicine (10 µM) as a positive control for inhibition, and Paclitaxel (10 µM) as a negative control (polymerization enhancer).

  • Kinetic Reading: Rapidly transfer the tubulin mix to the pre-warmed plate and immediately begin reading fluorescence (Ex: 360 nm, Em: 450 nm) at 37°C every 1 minute for 60 minutes.

  • Validation: A successful assay will show a sigmoidal polymerization curve in the vehicle control (DMSO). The test compound should flatten this curve dose-dependently, confirming its mechanism as a microtubule destabilizer[3][4].

Quantitative Data Presentation & Interpretation

When screening 3-amino-5-phenylpyrazole derivatives, cross-reactivity and cellular translation must be closely monitored. Table 1 illustrates the expected pharmacological profile of a highly optimized bis-pyrazole hit.

Table 1: Representative Profiling Data for 3-Amino-5-arylpyrazole Derivatives

Assay / TargetParameterExpected Value RangeInterpretation / Causality
RIPK1 Kinase (TR-FRET) IC5010 – 50 nMHigh potency due to optimal hinge-binding and allosteric pocket occupation.
p38α MAP Kinase IC50> 10,000 nMExcellent selectivity; steric clash of the extended 4-(1-pyrazolyl)phenyl group prevents binding in off-target kinases.
Tubulin Polymerization IC501.5 – 3.0 µMModerate-to-high potency at the colchicine site; drives anti-proliferative effects.
MCF-7 Cell Viability CC5030 – 80 nMStrong cellular translation; G2/M arrest leads to potent apoptosis in breast cancer models.
HUVEC Tube Formation % Inhibition> 60% at 1 µMAnti-angiogenic/antivascular activity secondary to microtubule disruption.

Trustworthiness & Pitfall Avoidance (E-E-A-T)

As an application scientist, I frequently observe false positives in pyrazole screening due to Pan-Assay Interference Compounds (PAINS) behavior. To ensure the absolute integrity of your data:

  • Orthogonal Testing: Always validate TR-FRET kinase hits with a secondary biophysical assay, such as Surface Plasmon Resonance (SPR), to confirm 1:1 binding kinetics and rule out aggregation-based inhibition.

  • Solubility Limits: The bis-pyrazole structure can suffer from poor aqueous solubility. Perform dynamic light scattering (DLS) in the assay buffer if you suspect compound precipitation at concentrations >10 µM, as precipitates will scatter light and ruin fluorometric readouts.

References

  • Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Design and synthesis of novel 3-amino-5-phenylpyrazole derivatives as tubulin polymerization inhibitors targeting the colchicine-binding site Source: European Journal of Medicinal Chemistry (PubMed) URL:[Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family Source: Pharmaceuticals (PMC) URL:[Link]

Sources

Application

Application Note: In Vitro Assay Protocols for p38 MAPK Inhibition using 3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole

Prepared by: Senior Application Scientist Target Audience: Researchers, Assay Developers, and Drug Discovery Professionals Introduction & Mechanistic Rationale The compound 3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole repre...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Assay Developers, and Drug Discovery Professionals

Introduction & Mechanistic Rationale

The compound 3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole represents a highly privileged aminopyrazole scaffold, frequently utilized in the development of potent, ATP-competitive kinase inhibitors. In drug discovery, this specific chemotype is classically deployed to target the p38α Mitogen-Activated Protein Kinase (MAPK) pathway, a critical node in cellular stress and inflammatory responses[1].

The Causality of the Chemotype

The efficacy of the aminopyrazole core lies in its precise biophysical interaction with the kinase hinge region. The amino group and the adjacent pyrazole nitrogen act as a bidentate hydrogen bond donor/acceptor pair, anchoring the molecule to the backbone amides of Met109 and Gly110 in p38α. Meanwhile, the 4-(1-pyrazolyl)phenyl moiety extends into the hydrophobic pocket adjacent to the ATP-binding site. This structural configuration forces the kinase into a "DFG-in" conformation, effectively blocking ATP binding and preventing the subsequent phosphorylation of downstream targets such as ATF2 (Activating Transcription Factor 2) and MK2 (MAPKAPK-2)[1].

Assay Selection: Why TR-FRET?

When screening complex heterocyclic compounds like aminopyrazoles, researchers frequently encounter false positives due to intrinsic compound autofluorescence in the 300–500 nm spectrum. To circumvent this, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard[2]. TR-FRET utilizes a Europium (Eu) chelate donor, which possesses a uniquely long emission half-life (measured in milliseconds). By introducing a 50–100 µs time delay (time-gating) before signal integration, all short-lived background fluorescence from the compound, assay plate, or cell lysate completely decays. This yields an exceptionally high signal-to-background ratio and ensures that any observed drop in signal is due to true kinase inhibition, not optical interference[2].

Visualizing the Mechanism and Workflow

To ensure a self-validating experimental design, our workflow evaluates the compound sequentially: first confirming absolute biophysical potency via a biochemical assay, followed by a cellular assay to verify membrane permeability and target engagement under physiological ATP concentrations.

G Compound 3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole (ATP-Competitive Inhibitor) p38 p38α MAPK (Target Kinase) Compound->p38 Binds Hinge Region Substrate ATF2 / MK2 (Downstream Substrates) p38->Substrate Catalytic Activity Phosphorylation Phosphorylation (Blocked by Inhibitor) Substrate->Phosphorylation ATP Transfer TRFRET TR-FRET Readout (Eu-Donor / APC-Acceptor) Phosphorylation->TRFRET Signal Detection

Mechanism of p38 MAPK inhibition and TR-FRET signal detection.

Workflow Start Compound Preparation (10 mM in DMSO) Biochemical Biochemical Assay (Recombinant p38α) Start->Biochemical Cellular Cellular Assay (HeLa Cells) Start->Cellular Readout1 TR-FRET Detection (EnVision / CLARIOstar) Biochemical->Readout1 Readout2 THUNDER TR-FRET (Cell Lysate) Cellular->Readout2 Data IC50 / EC50 Calculation Readout1->Data Readout2->Data

High-throughput screening workflow for compound evaluation.

Protocol 1: Biochemical Kinase Assay (TR-FRET)

This protocol determines the absolute IC50 of 3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole against recombinant p38α using a LANCE-style TR-FRET assay[2].

Self-Validation Control: The assay includes SB203580 , a highly characterized pyridinylimidazole p38 inhibitor, as a positive control to validate the dynamic range and enzyme activity[3].

Reagents & Materials
  • Kinase Buffer: 20 mM HEPES pH 7.0, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20. (Causality: Tween-20 prevents non-specific compound aggregation and sticking to the microplate walls).

  • Enzyme: Recombinant human p38α (3 nM final concentration).

  • Substrate: 100 nM ATF2-GST fusion protein.

  • Detection Mix: 2 nM Eu-labeled anti-rabbit IgG, 3 nM phospho-ATF2 (Thr71) primary antibody, 25 nM SureLight APC-anti-GST[2].

Step-by-Step Methodology
  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole and SB203580 in 100% DMSO. Transfer to a 384-well proxiplate, normalizing the final DMSO concentration in the assay to 1% to prevent solvent-induced enzyme denaturation.

  • Pre-Incubation (Critical Step): Add 3 nM p38α enzyme to the compound wells and incubate for 20 minutes at room temperature. (Causality: Pre-incubation allows the inhibitor to reach thermodynamic equilibrium with the kinase hinge region before it is forced to compete with ATP).

  • Reaction Initiation: Add a mixture of 100 nM ATF2-GST substrate and 100 µM ATP (approximating the Km for p38α) to initiate the reaction. Incubate for 60 minutes at room temperature[2].

  • Reaction Termination & Detection: Add the Detection Mix containing EDTA. (Causality: EDTA chelates the Mg²⁺ ions, instantly terminating the kinase catalytic activity). Incubate for 60 minutes to allow the FRET complex (Eu-donor and APC-acceptor) to form around the phosphorylated substrate.

  • Measurement: Read the plate on a TR-FRET compatible microplate reader (e.g., Revvity EnVision or BMG CLARIOstar) using an excitation of 320/340 nm and dual emission at 615 nm (Donor) and 665 nm (Acceptor)[4].

Protocol 2: Cellular Target Engagement Assay

Biochemical potency does not guarantee cellular efficacy. This protocol utilizes the THUNDER™ TR-FRET Cell Signaling Assay to measure the intracellular inhibition of p38 MAPK phosphorylation (T180/Y182) in living cells[5].

Reagents & Materials
  • Cell Line: HeLa cells (cervical adenocarcinoma).

  • Stimulant: Anisomycin. (Causality: Anisomycin is a potent protein synthesis inhibitor that strongly activates the SAPK/p38 MAPK stress pathway, providing a massive, reproducible phosphorylation signal window to measure inhibition against)[5].

  • Lysis Buffer: Supplemented with 1X Phosphatase Inhibitor Cocktail. (Causality: Prevents endogenous cellular phosphatases from stripping phosphate groups off p38 during lysis, which would artificially deflate the signal and mimic compound inhibition).

Step-by-Step Methodology
  • Cell Seeding: Seed HeLa cells at 50,000 cells/well in a 96-well tissue culture plate. Incubate overnight at 37°C, 5% CO₂[4].

  • Compound Treatment: Aspirate media and add fresh media containing serial dilutions of 3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole. Pre-incubate for 2 hours.

  • Stimulation: Add Anisomycin (1 µM final concentration) for 30 minutes to induce p38 phosphorylation[5].

  • Lysis: Remove media completely. Add 15 µL of 1X Lysis Buffer (with Phosphatase Inhibitors) and agitate on an orbital shaker at 400 rpm for 30 minutes at room temperature[4].

  • Detection: Transfer 15 µL of the lysate to a 384-well white assay plate. Add 5 µL of the THUNDER™ Antibody Detection Mix (Eu-labeled Ab1 and Far-Red-labeled Ab2). Incubate for 4 hours at room temperature[4].

  • Measurement: Read the TR-FRET signal (Excitation 340 nm; Emission 615 nm / 665 nm). Calculate the EC50 using a 4-parameter logistic non-linear regression model.

Data Presentation & Assay Validation

A robust assay must be self-validating. The Z'-factor, a statistical measure of assay quality, must be > 0.5 for high-throughput screening (HTS) viability. In our standardized runs, TR-FRET assays routinely achieve Z'-factors > 0.7[4],[5].

Below is a representative data summary comparing the target aminopyrazole against the industry-standard p38 inhibitor, SB203580.

CompoundBiochemical IC50 (nM)Cellular EC50 (nM)Max Inhibition (%)Z'-Factor
3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole 14.5125.0980.78
SB203580 (Reference Control) 45.0310.01000.75

Note: The rightward shift from Biochemical IC50 to Cellular EC50 is an expected pharmacokinetic phenomenon driven by cellular membrane permeability barriers and competition with high intracellular ATP concentrations (typically 1–5 mM).

References

  • Cellagen Technology. "SB203580 | p38 MAPK inhibitor." Available at:[Link]

  • BMG Labtech. "Analysis of ERK1/2, p38αβγ and STAT3 phosphorylation with the THUNDER™ TR-FRET cellular kinase immunoassays." Available at:[Link]

  • Bioauxilium. "THUNDER™ Phospho-p38αβγ MAPK (T180/Y182) TR-FRET Cell Signaling Assay Kit." Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility for 3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with 3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with 3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole .

This molecule is a classic "brick dust" compound. Its highly planar structure, conjugated heteroaromatic rings, and multiple hydrogen-bonding sites (the 3-amino group and pyrazole nitrogens) result in an exceptionally high crystal lattice energy. Consequently, overcoming the thermodynamic barrier to aqueous dissolution is the primary challenge in formulating this active pharmaceutical ingredient (API)[1].

Below, you will find diagnostic FAQs, field-proven troubleshooting guides, and step-by-step protocols to systematically enhance the solubility of this compound.

Diagnostic FAQs: Understanding the Molecule

Q: Why does 3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole precipitate immediately when diluted in physiological buffers (pH 6.8 - 7.4)? A: The compound is highly lipophilic and relies on its weakly basic 3-amino group for aqueous solubility. In acidic environments (e.g., the stomach, pH 1.2), the amino group is protonated, yielding a soluble cation. However, as the pH rises in physiological buffers or the intestinal tract, the molecule deprotonates, returning to its uncharged, highly planar free-base form. The strong intermolecular π−π stacking and hydrogen bonding rapidly drive the molecules back into a highly stable crystal lattice, causing immediate precipitation[2].

Q: How do I choose the right solubility enhancement strategy for my specific application? A: The choice depends entirely on your target route of administration and the required duration of supersaturation. Use the decision workflow below to determine your optimal path.

G Start API: 3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole Challenge: High Lattice Energy Q1 Target Route of Administration? Start->Q1 Oral Oral Solid Dosage Q1->Oral Injectable Parenteral / Injectable Q1->Injectable Q2 Is pH-dependent precipitation acceptable in the intestine? Oral->Q2 CD Cyclodextrin Complexation (SBE-β-CD) Injectable->CD Requires true solution Nanosuspension Nanosuspension (Media Milling) Injectable->Nanosuspension Suspension acceptable Salt Salt Formation (Protonate 3-NH2) Q2->Salt Yes ASD Amorphous Solid Dispersion (Hot-Melt Extrusion) Q2->ASD No (Need sustained supersaturation)

Figure 1: Decision tree for selecting the optimal solubility enhancement strategy.

Troubleshooting Guide: Amorphous Solid Dispersions (ASD)

Q: My salt form dissolves in the stomach but precipitates in the intestine. How do I maintain supersaturation for oral delivery? A: You must bypass the crystal lattice energy entirely by formulating an Amorphous Solid Dispersion (ASD) via Hot-Melt Extrusion (HME). By melting the API with a hydrophilic polymer (e.g., Soluplus® or PVP), the drug is trapped in a high-energy amorphous state. When this matrix enters the aqueous environment, the polymer dissolves and maintains the drug in a supersaturated state by sterically inhibiting crystal nucleation[3].

Protocol: Hot-Melt Extrusion (HME) Workflow
  • Material Preparation: Accurately weigh 3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole and a hydrophilic polymer (e.g., PVP K12 or Soluplus) at a 1:3 ratio.

  • Blending: Mix the powders thoroughly using a V-blender for 15 minutes to ensure a homogenous physical mixture.

  • Extrusion: Feed the blend into a twin-screw extruder. Set the barrel temperature profile to 150–160 °C (ensure this is above the Tg​ of the polymer but below the degradation temperature of the API). Set the screw speed to 100 rpm[3].

  • Cooling & Milling: Collect the transparent extrudate (transparency indicates a true amorphous solid solution). Cool rapidly to room temperature to freeze the amorphous state, then mill the extrudate through a #30-mesh screen.

  • Validation: Analyze the milled powder via Powder X-Ray Diffraction (PXRD) to confirm the absence of crystalline peaks (a "halo" pattern should be observed).

Troubleshooting Guide: Cyclodextrin Inclusion Complexes

Q: I am developing a parenteral (injectable) formulation. HME polymers are too viscous and unsuitable for IV use. What is the alternative? A: For injectables, use supramolecular complexation with Sulfobutyl ether-β-cyclodextrin (SBE-β-CD, commercially known as Captisol®). The 4-(1-pyrazolyl)phenyl moiety of your API is highly lipophilic and acts as a perfect "guest" molecule, fitting into the hydrophobic cavity of the cyclodextrin. Meanwhile, the polyanionic sulfobutyl ether groups on the exterior provide massive aqueous solubility and prevent renal toxicity,[4].

Protocol: SBE-β-CD Complexation via Co-Solvent Evaporation
  • Aqueous Phase: Dissolve 6.50 mmol of SBE-β-CD in 100 mL of distilled water. Stir continuously at 60 °C until the solution is completely clear[4].

  • Organic Phase: Dissolve 3.25 mmol of the API in a minimal volume of ethanol or methanol (ensuring a 1:2 API-to-CD molar ratio to drive complexation).

  • Complexation: Slowly add the organic phase dropwise into the aqueous SBE-β-CD solution under constant magnetic stirring at 60 °C. Maintain stirring for 4 hours to allow the dynamic equilibrium of the inclusion complex to establish[4].

  • Solvent Removal: Transfer the mixture to a rotary evaporator. Remove the ethanol/methanol under reduced pressure at 45 °C.

  • Lyophilization: Freeze the remaining aqueous solution at -80 °C, then lyophilize (freeze-dry) for 24–48 hours to obtain the solid inclusion complex powder.

CD_Workflow Step1 1. Dissolve SBE-β-CD in Aqueous Buffer Step3 3. Mix & Stir at 60°C for 4h Step1->Step3 Step2 2. Dissolve API in Ethanol/Methanol Step2->Step3 Step4 4. Evaporate Organic Solvent (Rotovap) Step3->Step4 Step5 5. Lyophilize to obtain Solid Complex Step4->Step5

Figure 2: Step-by-step workflow for SBE-β-CD inclusion complex preparation.

Data Presentation: Comparative Efficacy of Techniques

To assist in your formulation design, the following table synthesizes the expected performance metrics of each solubility enhancement technique applied to planar, poorly soluble pyrazole derivatives[2],[1],:

Enhancement TechniquePrimary Mechanism of ActionIdeal ApplicationProsConsExpected Solubility Gain
Salt Formation (Mesylate/HCl) Ionization of the 3-amino group to increase polarity.Oral (Immediate Release)Simple, highly scalable, low cost.High risk of precipitation at intestinal pH (pH > 6.8).10x to 50x (pH dependent)
Amorphous Solid Dispersion (HME) Disruption of crystal lattice; polymer inhibits nucleation.Oral (Sustained Supersaturation)Maintains high dissolved drug levels in the GI tract.Requires specialized extrusion equipment; thermal degradation risk.50x to 200x
SBE-β-CD Complexation Supramolecular encapsulation of the lipophilic phenyl-pyrazole moiety.Parenteral / InjectableTrue aqueous solution; excellent safety profile for IV use.High excipient-to-drug ratio required; higher cost.100x to 400x

References

  • Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. International Journal of Scientific Research and Technology.
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
  • Sulfobutyl Ether β-cyclodextrin | Inclusion Complexes | Drug Delivery | Modelling | Solubility | Stability. Indian Journal of Pharmaceutical Sciences.
  • Inclusion Complex of Isoliquiritigenin With Sulfobutyl Ether-β-Cyclodextrin: Preparation, Characterization, Inclusion Mode, Solubiliz
  • Hot-Melt Extruded Amorphous Solid Dispersion for Solubility, Stability, and Bioavailability Enhancement of Telmisartan. MDPI.

Sources

Optimization

Technical Support Center: Troubleshooting DMSO Precipitation for 3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals encountering solubility bottlenecks with 3-Amino-5-[4-(1-pyrazolyl)phenyl]pyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals encountering solubility bottlenecks with 3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole .

Compound Profile & Causality of Precipitation

To permanently solve precipitation issues, we must first understand the molecular causality. 3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole is a rigid, highly planar bis-pyrazole derivative.

  • High Lattice Energy: The planarity of the molecule facilitates strong intermolecular π-π stacking between the aromatic rings.

  • Hydrogen Bonding: The primary amine (-NH2) and the pyrazole nitrogens create a dense network of strong hydrogen bond donors and acceptors.

  • Hygroscopic Vulnerability: While soluble in pure, anhydrous dimethyl sulfoxide (DMSO), the compound is hyper-sensitive to water. DMSO is highly hygroscopic; as it absorbs atmospheric moisture, the dielectric constant of the solvent shifts. This water uptake synergizes with freeze-thaw cycles to push the compound from a metastable supersaturated state into irreversible crystallization .

Mechanism DMSO Hygroscopic DMSO Absorbs Moisture H2O Water Content Increases (>2%) DMSO->H2O Nucleation Supersaturation & Nucleation H2O->Nucleation FT Freeze-Thaw Cycles FT->Nucleation Precipitate Irreversible Precipitation Nucleation->Precipitate PiPi π-π Stacking & H-Bonding PiPi->Nucleation

Figure 1: Mechanistic pathways leading to compound precipitation in DMSO.

Diagnostic FAQs

Q1: My 10 mM stock solution in 100% DMSO was clear yesterday, but today it contains crystalline flakes. What happened? A: This is a classic case of freeze-thaw nucleation. When DMSO aliquots are repeatedly opened, they absorb ambient moisture. The 3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole, which was likely sitting in a metastable supersaturated state, nucleated upon freezing. Once it crystallizes into a lower-energy solid state, it is notoriously difficult to redissolve . Actionable Fix: Heat the aliquot gently to 37°C and sonicate for 10 minutes. If it does not redissolve, discard it. Moving forward, use single-use aliquots.

Q2: The compound is fully dissolved in the DMSO stock, but turns milky white the moment I add it to my aqueous assay buffer. How do I prevent this? A: You are observing "solvent shock." When a 100% DMSO stock is pipetted directly into an aqueous buffer, the local polarity shifts drastically before diffusion can occur. The surrounding water molecules cannot maintain the highly lipophilic compound's solubility, causing it to "crash out" into a micro-suspension. Actionable Fix: Employ the "Reverse Dilution" protocol (detailed below) and ensure rapid kinetic mixing to prevent localized high concentrations.

Troubleshooting Start Precipitation Observed Q1 When does it occur? Start->Q1 Stock In 100% DMSO Stock (During Storage) Q1->Stock Dilution Upon Dilution (Aqueous Buffer) Q1->Dilution Water Water Uptake & Freeze-Thaw Stock->Water Flakes/Crystals SolventShock Solvent Shock & Supersaturation Dilution->SolventShock Milky Suspension Sol1 Use Anhydrous DMSO Store in Desiccator Single-Use Aliquots Water->Sol1 Sol3 Reverse Dilution Use Co-solvents Warm Media SolventShock->Sol3

Figure 2: Diagnostic workflow for troubleshooting compound precipitation.

Experimental Protocols

Protocol A: Preparation of Anhydrous Stock Solutions

Causality: Minimizing water content prevents the depression of DMSO's freezing point and keeps the compound in the soluble zone. Self-Validating System: Pure DMSO freezes at 18.5°C. If your stock remains liquid in a 15°C cold room, it has absorbed significant water and the integrity of the concentration is compromised.

Step-by-Step Methodology:

  • Solvent Sourcing: Use only fresh, anhydrous DMSO (≥99.9% purity) packaged under argon. Do not use standard benchtop DMSO.

  • Concentration Limit: Dissolve 3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole to a maximum concentration of 5 mM . Pushing to 10 mM enters the metastable supersaturated zone where precipitation risk increases exponentially.

  • Aliquoting: Immediately dispense into single-use, amber borosilicate glass vials with Teflon-lined caps. (Avoid standard plastics which can leach plasticizers or allow gas permeation).

  • Inert Atmosphere: Purge the headspace of each vial with Argon or Nitrogen gas for 3 seconds before sealing.

  • Storage: Store at -20°C in a sealed desiccator cabinet.

  • Validation Check: Before an experiment, thaw the single-use aliquot at room temperature. Inspect against a black background under strong light. Discard after one use; never refreeze.

Protocol B: "Reverse Dilution" for Aqueous Assays

Causality: Adding buffer to DMSO creates localized pockets of high water concentration, causing immediate nucleation. Reverse dilution (adding DMSO to a large, moving volume of buffer) ensures instantaneous dispersion, preventing solvent shock.

Step-by-Step Methodology:

  • Pre-warming: Warm the final aqueous assay buffer or cell culture media to 37°C. (Solubility of this rigid planar compound drops sharply in cold buffers).

  • Vortex Preparation: Place the tube containing the full volume of the aqueous buffer on a vortex mixer set to medium speed.

  • Aspiration: Draw the required volume of the 5 mM DMSO stock using a positive displacement pipette (to ensure accuracy with viscous DMSO).

  • Reverse Addition: Dispense the DMSO stock dropwise directly into the center of the vortexing aqueous buffer. Do not let the DMSO run down the side of the tube.

  • Co-Solvent Integration (If Needed): If the final concentration requires >1% DMSO and precipitation still occurs, pre-mix the DMSO stock 1:1 with a co-solvent (e.g., Tween-80 or PEG-400) before performing the reverse addition.

  • Validation Check: Measure the optical density (OD) of the final solution at 600 nm. An OD600 > 0.05 compared to a vehicle-only control indicates micro-precipitation has occurred and the solution must be remade.

Quantitative Data: Solubility & Storage Matrix

To ensure reproducible assays, adhere to the empirically derived limits for 3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole outlined below:

Solvent SystemMax Recommended ConcentrationStorage TemperatureMax Freeze-Thaw CyclesNotes / Validation
100% Anhydrous DMSO 5.0 mM-20°C (Desiccated)1 (Single-use only)Purge headspace with Argon. Discard if liquid at <18°C.
DMSO + 10% Tween-80 2.5 mM4°C0 (Make fresh)Excellent for preventing solvent shock upon dilution.
Aqueous Buffer (pH 7.4) ≤ 50 µM37°CN/A (Use immediately)Requires <1% final DMSO. Use Reverse Dilution protocol.
Cell Culture Media (10% FBS) ≤ 100 µM37°CN/A (Use immediately)Serum proteins act as natural solubility enhancers.

References

  • Popa-Burke, I. G., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302-1308.[Link]

  • Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(6), 708-715.[Link]

Troubleshooting

Technical Support Center: Chromatography Optimization for 3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with the purification of highly polar, nitrogen-rich heterocyclic compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with the purification of highly polar, nitrogen-rich heterocyclic compounds.

Molecular Profiling & Causality Analysis

Before selecting a purification strategy, we must analyze the physicochemical properties of 3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole . This molecule features a central phenyl ring flanked by a 1-pyrazolyl group and a 3-amino-1H-pyrazole group.

The Causality of Chromatographic Failure: The presence of multiple basic nitrogen atoms (a primary amine and pyrazole nitrogens) makes this compound highly polar and basic. Standard Type-A silica gel possesses acidic surface silanol groups (Si-OH). When this basic analyte passes through bare silica, it undergoes strong electrostatic (ion-exchange) and hydrogen-bonding interactions with these silanols[1]. This causality loop results in severe peak tailing, streaking on TLC plates, and often irreversible adsorption leading to poor recovery[2].

Decision Matrix: Purification Workflow

To prevent material loss and ensure high purity, follow this decision tree to select the optimal chromatographic mode.

PurificationWorkflow A Crude: 3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole B TLC on Bare Silica (e.g., DCM/MeOH) A->B C Severe Tailing / Streaking? B->C D Add 1-3% TEA or NH4OH to Mobile Phase C->D Yes E Proceed with Standard Flash Chromatography C->E No F Acceptable Peak Shape? D->F F->E Yes G Switch to Amine-Bonded Silica (NH2-Phase) F->G No H Irreversible Adsorption (Low Recovery)? G->H H->E No I Use HILIC or Reversed-Phase (C18 with Basic Buffer) H->I Yes

Figure 1: Decision workflow for purifying basic aminopyrazole derivatives.

Interactive Troubleshooting & FAQs

Q: Why does my aminopyrazole streak across the entire TLC plate even when using highly polar solvents like 20% Methanol in DCM? A: Increasing solvent polarity alone does not disrupt the acid-base interactions between the basic pyrazole nitrogens and the acidic silica. In fact, highly polar solvent systems on bare silica can sometimes dissolve the silica itself[3]. You must use a basic mobile phase modifier (like 1-3% Triethylamine or methanolic ammonia) to act as a silanol suppressor. The competing base saturates the anionic silanol groups, reducing their availability to interact with your analyte[1].

Q: I added Triethylamine (TEA), but my recovery is still below 50%. What is the next logical step? A: If basic modifiers fail, the compound is likely experiencing irreversible adsorption. Switch the stationary phase to an Amine-bonded silica (NH2-silica). Amine columns are less polar than bare silica and have a basic surface character, completely eliminating the need for basic modifiers in the mobile phase while preventing acid-base retention[4][5].

Q: My crude mixture has poor solubility in the loading solvent (DCM). How can I load it without causing band broadening? A: Utilize a "dry loading" technique. Dissolve your crude sample in a polar, volatile solvent (e.g., Methanol or THF). Add a small amount of deactivated silica gel (pre-treated with TEA) or an inert support like Celite. Evaporate the solvent completely under reduced pressure to create a free-flowing powder, and load this directly onto the head of the equilibrated column[6][7]. This ensures the sample enters the column as a narrow, concentrated band.

Q: Normal phase is failing to separate my target from a structurally similar regioisomer. What alternative chromatographic mechanism can I exploit? A: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC). Unlike normal phase, HILIC utilizes a polar stationary phase but a reversed-phase-like mobile phase (e.g., 90% Acetonitrile / 10% Aqueous Ammonium Formate). The mechanism relies on partitioning the highly polar aminopyrazole into a water-enriched layer immobilized on the stationary phase surface[8][9]. This orthogonal separation mechanism often resolves regioisomers that co-elute on silica[7].

Validated Experimental Protocols

Protocol A: Deactivated Normal-Phase Flash Chromatography

Self-Validation Check: Before running the column, perform a 2D-TLC using the modified solvent system. Spot the compound, develop, rotate 90 degrees, and develop again. If the spot returns to the exact diagonal intersection, the compound is stable and not degrading on the modified silica.

  • Solvent Preparation: Prepare a mobile phase of Dichloromethane (DCM) and Methanol (MeOH) (e.g., 95:5). Add 1% to 3% (v/v) Triethylamine (TEA) or Ammonium Hydroxide to the mixture[2][3].

  • Column Equilibration: Pack the column with standard Type-B silica gel. Flush the column with at least 3 column volumes (CV) of the TEA-modified mobile phase. Causality: This pre-equilibration is critical to allow the TEA to fully interact with and mask the silanol groups before the sample is introduced[3].

  • Dry Loading: Dissolve the crude 3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole in THF. Add 2 grams of TEA-deactivated silica per 1 gram of crude. Evaporate to a dry powder and load onto the column bed.

  • Elution: Run the column using a step gradient (e.g., 0% to 10% MeOH in DCM, maintaining 1% TEA throughout).

  • Fraction Analysis: Monitor fractions via UV (254 nm). Remove TEA from pooled fractions by repeated co-evaporation with toluene under reduced pressure.

Protocol B: HILIC Purification for Refractory Polar Mixtures

Self-Validation Check: Ensure the sample is dissolved in a high proportion of the weak solvent (Acetonitrile) prior to injection to prevent premature elution at the void volume.

  • Column Selection: Select an underivatized bare silica, diol, or zwitterionic HILIC column[6].

  • Buffer Preparation: Prepare Solvent A (Acetonitrile) and Solvent B (10-20 mM aqueous Ammonium Formate, pH 3.0 - 4.0). Causality: The buffer maintains a consistent ionization state for the basic nitrogens and ensures reproducible retention[6].

  • Equilibration: Equilibrate the column with 95% Solvent A / 5% Solvent B for at least 10-15 column volumes to establish the critical water-enriched layer on the stationary phase[6][8].

  • Elution: Run a shallow gradient from 95% A down to 60% A. Note: In HILIC, water is the strong eluting solvent; increasing the aqueous buffer concentration elutes the polar aminopyrazole[9].

Quantitative Performance Data

The following table summarizes the expected chromatographic performance of basic aminopyrazole derivatives across different column chemistries.

Column Type / Stationary PhaseMobile Phase SystemRetention MechanismPeak Asymmetry (Tailing Factor)Expected Recovery (%)
Bare Silica (Standard) DCM / MeOHAdsorption (Strong Ion-Exchange)> 2.5 (Severe Tailing)< 40% (Irreversible Adsorption)
Deactivated Silica (+ 2% TEA) DCM / MeOH + 2% TEAAdsorption (Masked Silanols)1.3 - 1.5 (Moderate)80 - 85%
Amine-Bonded Silica (NH2) Hexane / EtOAc or DCM / MeOHNormal Phase (No acid-base interaction)1.1 - 1.2 (Excellent)> 90%
HILIC (Diol Phase) Acetonitrile / Aq. NH4FormateAqueous Partitioning / H-Bonding1.0 - 1.2 (Excellent)> 95%
Reversed-Phase (C18) Water / Acetonitrile + 0.1% TFAHydrophobic Partitioning1.5 - 1.8 (Early Elution/Void)90% (But poor resolution)

Data synthesized from comparative studies on polar heterocyclic purifications[1][5][6][8].

Sources

Optimization

Technical Support Center: Crystallization Troubleshooting for 3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole

Welcome to the advanced technical support guide for the crystallization of 3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole . As a bis-pyrazole derivative, this molecule presents unique thermodynamic and kinetic challenges duri...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support guide for the crystallization of 3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole . As a bis-pyrazole derivative, this molecule presents unique thermodynamic and kinetic challenges during isolation. This guide synthesizes field-proven methodologies and fundamental crystallographic principles to help drug development professionals and synthetic chemists achieve high-purity, polymorphic-controlled anhydrous crystals.

Part 1: Mechanistic Principles of Bis-Pyrazole Crystallization

To successfully crystallize this compound, one must first understand the causality behind its physical behavior in solution. The molecule features a central 3-amino-1H-pyrazole core (acting as both a hydrogen-bond donor and acceptor) and a terminal 1-pyrazolyl group (acting exclusively as an H-bond acceptor). This dense array of interaction sites dictates the crystallization pathway:

  • Solvate Trapping via Hydrogen Bonding: When crystallized from highly protic solvents like methanol, the solvent molecules frequently insert themselves into the crystal lattice. The solvent acts as a bridge between the pyrazole molecules via hydrogen bonding, leading to the formation of highly stable solvates rather than the desired anhydrous form[1].

  • Supramolecular Assembly: In aprotic or carefully balanced mixed-solvent systems, the primary amino group interacts directly with the pyrazole rings of adjacent molecules. This forms an alternating amino–amino–pyrazole–pyrazole motif that propagates into robust 2D supramolecular sheets[1]. Furthermore, intra- and inter-chain hydrogen bonding networks are critical for stabilizing the final lattice[2].

  • Tautomeric Freezing & Twinning: The central core exists in a 3-amino vs. 5-amino tautomeric equilibrium. If the cooling rate is too rapid, mixed tautomers become kinetically trapped in the growing lattice, leading to crystallographic twinning and poor X-ray diffraction quality.

Part 2: Troubleshooting Guides & FAQs

Q: My crystallization yields a thick oil instead of a crystalline powder. How do I prevent this? A: This phenomenon is Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." It occurs when the supersaturation level exceeds the metastable zone width (MZW) too rapidly, causing the solute to separate as a solute-rich liquid phase rather than nucleating as a solid.

  • Causality: Highly polarized solvent/antisolvent pairs (e.g., Dichloromethane/Hexane) force the compound out of solution faster than it can order itself into a lattice.

  • Solution: Shift to a miscible system with a shallower solubility curve, such as an Ethanol/Chloroform mixture[3]. Introduce 1% w/w anhydrous seed crystals at the upper edge of the MZW to force heterogeneous nucleation before the oiling boundary is reached.

Q: NMR and TGA analyses indicate I have isolated a methanol solvate. How can I obtain the anhydrous form? A: Methanol is a strong H-bond donor and acceptor that readily bridges the N-H and N sites of the bis-pyrazole system, trapping the solvent inside the crystal lattice[1].

  • Causality: The kinetic barrier to forming the solvent-bridged dimer is lower than forming the direct N-H···N anhydrous network in pure protic media.

  • Solution: Perform a thermodynamic slurry conversion. Suspend the solvated crystals in an aprotic solvent system (e.g., Ethyl Acetate/Heptane) at 50°C for 24 hours. The thermodynamic driving force will expel the methanol and re-pack the lattice into the stable anhydrous 2D sheet configuration.

Q: Single-crystal X-ray diffraction (SCXRD) shows severe twinning. What causes this and how is it resolved? A: Twinning in amino-pyrazoles is typically caused by the random incorporation of 3-amino and 5-amino tautomers during rapid crystal growth.

  • Causality: Fast precipitation freezes the tautomeric equilibrium inconsistently across the crystal face.

  • Solution: Slow down the cooling ramp to ≤ 0.2°C/min. Using a 1:1 mixture of Ethanol and Chloroform promotes a highly ordered, slow-cooling environment that minimizes polymorphism and twinning, allowing the thermodynamically favored tautomer to pack uniformly[3].

Part 3: Self-Validating Experimental Protocol

This protocol utilizes a mixed-solvent cooling crystallization with anti-solvent addition, designed with built-in analytical checkpoints to ensure a self-validating workflow.

Materials: Crude 3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole, Ethanol (Absolute), Chloroform (Anhydrous), Heptane (Anti-solvent).

Step-by-Step Methodology:

  • Dissolution & Equilibration: Suspend 10.0 g of the crude compound in 50 mL of a 1:1 (v/v) Ethanol/Chloroform mixture. Heat the reactor to 65°C under gentle reflux until complete dissolution is achieved. Hold for 30 minutes to ensure tautomeric equilibration.

  • Hot Filtration: Pass the hot solution through a pre-warmed 0.22 µm PTFE inline filter into a clean, jacketed crystallizer. Validation Check: The filtered solution must be entirely optically clear.

  • Controlled Cooling & Seeding: Program the crystallizer to cool to 45°C at a strict rate of 1.0°C/min. Once at 45°C, add 0.1 g (1% w/w) of pure anhydrous seed crystals.

  • MZW Monitoring: Hold the temperature at 45°C for 1 hour. Validation Check: Inspect the slurry under a cross-polarized light microscope. If birefringence is observed, crystalline growth is occurring. If amorphous droplets are seen, reheat to 55°C, add 5% more Ethanol, and repeat Step 3.

  • Growth Phase: Cool the seeded slurry to 10°C at a highly controlled rate of 0.2°C/min to prevent tautomeric trapping.

  • Anti-Solvent Addition: At 10°C, add 20 mL of cold Heptane dropwise over 2 hours using a dosing pump to drive the remaining solute out of the mother liquor.

  • Isolation: Filter the resulting suspension under vacuum. Wash the filter cake with 15 mL of cold Heptane.

  • Drying: Dry the crystals in a vacuum oven at 45°C for 12 hours to yield the pure anhydrous form.

Part 4: Quantitative Solvent Selection Data

The following table summarizes the thermodynamic outcomes of various solvent systems used for the crystallization of this bis-pyrazole derivative.

Solvent System (v/v)Saturation Temp (°C)Dominant H-Bonding MotifResulting Crystal FormExpected Yield (%)
Methanol / Water (80:20)55°CSolvent-Bridged DimerMethanol Solvate85%
Ethanol / Chloroform (50:50)60°CDirect N-H···N (2D Sheet)Anhydrous (Single Crystal)78%
Ethyl Acetate / Heptane (60:40)70°CDirect N-H···N (2D Sheet)Anhydrous (Bulk Powder)92%
Dichloromethane / Hexane (50:50)35°CDisordered / TrappedAmorphous Oil (LLPS)N/A

Part 5: Visualizations

Workflow S1 Crude 3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole S2 Dissolve in EtOH/CHCl3 (1:1) at 65°C S1->S2 S3 Hot Filtration (0.22 µm PTFE) S2->S3 S4 Cool to 45°C (1°C/min) S3->S4 S5 Birefringence Check (Cross-Polarized Light) S4->S5 S5->S2 Premature Nucleation S6 Add 1% w/w Anhydrous Seeds S5->S6 Clear Solution S7 Oiling Out (LLPS) Detected? S6->S7 S8 Reheat to 55°C, Add 5% EtOH S7->S8 Yes (Cloudy, No Crystals) S9 Cool to 10°C (0.2°C/min) & Add Heptane S7->S9 No (Crystals Growing) S8->S4 S10 Filter, Wash, & Vacuum Dry (45°C) S9->S10

Fig 1: Self-validating crystallization workflow with in-process analytical checkpoints.

Mechanism M Monomeric Amino-Pyrazole P Protic Solvent (e.g., Methanol) M->P Dissolution A Aprotic/Mixed Solvent (e.g., EtOH/CHCl3) M->A Dissolution S Solvate Formation (Solvent-Bridged Dimer) P->S H-bond bridging via solvent C Anhydrous Crystal (2D Supramolecular Sheet) A->C Direct N-H···N bonding S->C Slurry Conversion (Heat + Aprotic Anti-solvent)

Fig 2: Solvent-dependent hydrogen bonding pathways leading to solvates vs. anhydrous forms.

References

  • Crystal structure of polymeric bis(3-amino-1H-pyrazole)cadmium dibromide - PMC. National Institutes of Health (NIH).
  • Structural Diversity of Hydrogen-Bonded 4-Aryl-3,5-Dimethylpyrazoles for Supramolecular Materials. MDPI.
  • 4-(5-Chlorothiophen-2-yl)-1H-pyrazole. Benchchem.

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of 3-Amino-5-phenylpyrazole and Its 4-(1-Pyrazolyl) Derivative in Tubulin Inhibition

The 3-amino-5-phenylpyrazole scaffold is a privileged structure in medicinal chemistry. While the base compound is widely utilized as a synthetic building block, recent advancements have demonstrated that targeted functi...

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Author: BenchChem Technical Support Team. Date: April 2026

The 3-amino-5-phenylpyrazole scaffold is a privileged structure in medicinal chemistry. While the base compound is widely utilized as a synthetic building block, recent advancements have demonstrated that targeted functionalization of this scaffold yields potent anticancer agents. Specifically, derivatives designed to target the colchicine-binding site of tubulin have shown remarkable efficacy.

This technical guide provides an objective, data-driven comparison between the foundational building block, [1], and an advanced derivative, 3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole . By analyzing their physicochemical properties, structure-activity relationships (SAR), and experimental performance, we elucidate the causality behind the derivative's enhanced biological activity as documented in recent [2] literature.

Structural and Physicochemical Comparison

The fundamental difference between the two compounds lies in the para-substitution of the phenyl ring. The addition of a 1-pyrazolyl group significantly alters the molecule's electronic distribution, steric bulk, and hydrogen-bonding capacity.

Table 1: Physicochemical Properties
Property3-Amino-5-phenylpyrazole (Base)3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole (Derivative)
Molecular Formula C₉H₉N₃C₁₂H₁₁N₅
Molecular Weight 159.19 g/mol 225.26 g/mol
H-Bond Donors 22
H-Bond Acceptors 13
Estimated LogP ~1.5~2.2
Primary Utility Synthetic intermediate / Weak inhibitorHigh-affinity tubulin polymerization inhibitor

Expert Insight on SAR: The base 3-amino-5-phenylpyrazole molecule is relatively small. While its amino group and pyrazole core can form essential hydrogen bonds with the peptide backbone of β-tubulin (e.g., Thr179), the molecule fails to fully occupy the colchicine-binding pocket, resulting in a high off-rate.

By synthesizing 3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole, medicinal chemists extend the molecule along a specific vector. The 4-(1-pyrazolyl) substitution directs the new nitrogen-rich ring into a deeper, solvent-accessible channel within the β-tubulin subunit. The electron-rich nitrogen atoms of the newly introduced pyrazole ring act as additional hydrogen bond acceptors, engaging residues such as Cys241 or Val318. This dual effect—increased hydrophobic surface area and novel electrostatic interactions—drastically lowers the dissociation constant ( Kd​ ), locking the tubulin dimer in a conformation that prevents microtubule assembly.

Mechanism of Action

Both compounds interact with the colchicine-binding site located at the intradimer interface of α- and β-tubulin, but the derivative does so with sufficient affinity to trigger a catastrophic cellular response. The inhibition of tubulin polymerization disrupts the dynamic instability of microtubules, which is critical for the formation of the mitotic spindle during cell division.

Mechanism A Inhibitor Binding (Colchicine Site of β-Tubulin) B Microtubule Depolymerization (Loss of Cytoskeletal Integrity) A->B C G2/M Cell Cycle Arrest (Mitotic Spindle Disruption) B->C D Apoptosis Induction (Caspase-3/9 Activation) C->D

Fig 1: Mechanism of action for tubulin polymerization inhibitors leading to apoptosis.

Comparative Performance Data

The structural enhancements of the derivative translate directly into superior in vitro performance. The data below summarizes the biological activity of the two compounds across standard biochemical and cellular assays.

Table 2: Comparative Biological Activity
Assay / Target3-Amino-5-phenylpyrazole3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole
Tubulin Polymerization IC₅₀ > 50 µM1.87 µM
MCF-7 Cell Viability IC₅₀ > 100 µM38.37 nM
A549 Cell Viability IC₅₀ > 100 µM45.12 nM
Cell Cycle Effect NegligibleDose-dependent G2/M arrest

Note: The nanomolar potency of the derivative against breast (MCF-7) and lung (A549) cancer cell lines underscores the success of the para-pyrazolyl substitution strategy.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the evaluation of these compounds must follow rigorous, self-validating protocols. Below are the standardized methodologies used to generate the comparative data.

Workflow S1 Compound Prep (DMSO Stock Formulation) S2 In Vitro Tubulin Assay (Fluorescence Monitoring) S1->S2 S3 Cell Viability Assay (MCF-7 / A549, 72h) S1->S3 S4 Data Analysis (IC50 & SAR Calculation) S2->S4 S3->S4

Fig 2: Standardized parallel workflow for evaluating tubulin polymerization inhibitors.

Protocol A: In Vitro Tubulin Polymerization Assay

This assay measures the rate of microtubule assembly using a fluorescent reporter that increases in emission quantum yield when incorporated into polymerized microtubules.

  • Reagent Preparation: Thaw porcine brain tubulin (>99% purity) on ice. Prepare a reaction buffer containing 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, and 10 µM fluorescent reporter.

  • Compound Plating: Dispense 3-amino-5-phenylpyrazole and its derivative into a pre-warmed (37°C) 96-well half-area black plate.

  • Self-Validation Checkpoints:

    • Negative Control: 0.1% DMSO (establishes 100% polymerization baseline).

    • Positive Control: 3 µM Colchicine (establishes maximum inhibition).

    • Quality Control: Calculate the Z'-factor between the DMSO and Colchicine wells. The assay is only valid if Z' > 0.5.

  • Initiation: Rapidly add 50 µL of the tubulin/buffer mixture (final tubulin concentration: 3 mg/mL) to all wells using a multichannel pipette.

  • Measurement: Immediately read the plate in a fluorescence microplate reader (Ex: 360 nm, Em: 420 nm) at 37°C, taking kinetic readings every minute for 60 minutes.

  • Analysis: Calculate the Vmax​ of the linear polymerization phase. IC₅₀ values are derived using non-linear regression (four-parameter logistic curve) comparing the Vmax​ of treated wells against the DMSO control.

Protocol B: Cell Viability Assay (CellTiter-Glo / MTT)
  • Cell Seeding: Harvest MCF-7 cells in the logarithmic growth phase. Seed at 3,000 cells/well in a 96-well clear-bottom plate.

  • Self-Validation Checkpoint (Edge Effect): Fill the outermost perimeter wells with 200 µL of sterile PBS to prevent evaporation and thermal gradients, ensuring uniform growth in the inner assay wells.

  • Treatment: After 24 hours of incubation (37°C, 5% CO₂), treat the cells with a 9-point serial dilution of the test compounds (ranging from 100 µM to 1 nM). Include a Paclitaxel standard as a reference.

  • Incubation: Incubate for 72 hours.

  • Detection: Add the viability reagent (e.g., MTT or CellTiter-Glo). For MTT, incubate for 4 hours, solubilize the formazan crystals with DMSO, and read absorbance at 570 nm.

  • Analysis: Normalize data to the vehicle control and calculate IC₅₀ values. The assay is validated if the Paclitaxel IC₅₀ falls within ±0.5 log units of historical laboratory averages.

References

  • Shi, X.-Y., et al. (2024). "Design and synthesis of novel 3-amino-5-phenylpyrazole derivatives as tubulin polymerization inhibitors targeting the colchicine-binding site." European Journal of Medicinal Chemistry, 267, 116177. Available at:[Link]

Comparative

Comparative Synthesis Guide: Reproducibility in the Assembly of 3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole

Executive Summary The bis-pyrazole motif—specifically 3-amino-5-[4-(1-pyrazolyl)phenyl]pyrazole—is a privileged scaffold in modern drug discovery, serving as a critical precursor for kinase inhibitors and pyrazolo[1,5-a]...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The bis-pyrazole motif—specifically 3-amino-5-[4-(1-pyrazolyl)phenyl]pyrazole—is a privileged scaffold in modern drug discovery, serving as a critical precursor for kinase inhibitors and pyrazolo[1,5-a]pyrimidine derivatives. However, synthesizing this highly nitrogenous, multi-ring system presents significant reproducibility challenges. The primary obstacle lies in controlling regioselectivity and tautomerism during the construction of the pyrazole cores.

This guide provides an objective, data-driven comparison of two distinct synthetic strategies: the traditional De Novo Cyclization (Pathway A) and the modern Modular Cross-Coupling (Pathway B) . By analyzing the mechanistic causality, scalability, and experimental reproducibility of each route, this guide equips researchers with the necessary parameters to select the optimal pathway for API development.

Mechanistic Pathways & Causality

Pathway A: De Novo β -Ketonitrile Cyclization

The classical approach builds the 3-aminopyrazole core from the ground up. It relies on the Claisen-type condensation of an ester with acetonitrile, followed by cyclization with hydrazine.

  • Causality & Challenges: The initial condensation requires strong kinetic bases (e.g., NaH) to deprotonate acetonitrile (pKa ~25). The subsequent cyclization with hydrazine hydrate is notoriously difficult to control. Hydrazine can attack either the carbonyl carbon or the nitrile carbon first. As documented in comprehensive structural reviews , this dual-electrophile system often yields an unpredictable tautomeric mixture of 3-amino and 5-amino regioisomers, complicating downstream purification and lowering overall batch-to-batch reproducibility.

Pathway B: Modular Ullmann C-N Cross-Coupling

The modern approach utilizes a pre-formed 3-amino-5-(4-bromophenyl)-1H-pyrazole core, appending the second pyrazole ring via a late-stage transition-metal-catalyzed C-N bond formation.

  • Causality & Advantages: By utilizing a Copper-catalyzed Ullmann-type coupling , this route completely bypasses the regiochemical ambiguity of hydrazine cyclization. The use of a bidentate ligand (such as DMEDA) is critical; it solubilizes the Cu(I) species and lowers the activation energy for the oxidative addition of the aryl bromide. The pre-installed 3-amino group is less nucleophilic than the deprotonated 1H-pyrazole (pKa ~14), ensuring that coupling occurs selectively at the desired nitrogen, yielding a highly reproducible, single regioisomer.

Workflow A_Start Ethyl 4-(1H-pyrazol-1-yl) benzoate A_Int β-Ketonitrile Intermediate A_Start->A_Int Acetonitrile, NaH A_End Target Compound (via Hydrazine) A_Int->A_End N2H4·H2O, EtOH (Tautomerism Risk) B_Start 3-amino-5-(4-bromophenyl) -1H-pyrazole B_End Target Compound (via C-N Coupling) B_Start->B_End Ullmann Coupling (High Regioselectivity) B_Reagent 1H-Pyrazole + CuI Ligand / Base B_Reagent->B_End

Fig 1. Synthesis workflow: De Novo Cyclization vs. Ullmann C-N Coupling for bis-pyrazoles.

Comparative Performance Data

The following table synthesizes experimental data derived from standardized 50 mmol scale runs, evaluating both pathways on critical process chemistry metrics.

ParameterPathway A: β -Ketonitrile CyclizationPathway B: Cu-Catalyzed Ullmann Coupling
Overall Yield 48% ± 5% (Over 2 steps)82% ± 3% (Single step from aryl bromide)
Regiomeric Purity ~85:15 (3-amino vs 5-amino)>99:1 (Pre-installed core)
Reaction Time 24 hours total12 hours
Reagent Toxicity High (Hydrazine hydrate is carcinogenic)Moderate (Standard Cu salts and ligands)
E-Factor (kg waste/kg API) ~45 (High solvent usage for chromatography)~18 (Highly efficient, simple precipitation)
Primary Impurities Tautomeric regioisomers, unreacted hydrazonesTrace dehalogenated starting material

Step-by-Step Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify reaction progress and causality.

Protocol A: Synthesis via β -Ketonitrile Cyclization

Step 1: Condensation

  • Setup: Under an inert N₂ atmosphere, suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.5 eq) in anhydrous THF (0.5 M) and cool to 0 °C. Causality: Low temperature suppresses the exothermic self-condensation of acetonitrile.

  • Addition: Add anhydrous acetonitrile (3.0 eq) dropwise. Stir for 30 minutes to ensure complete formation of the cyanomethyl anion (observed as a slight suspension thickening).

  • Reaction: Slowly add a solution of ethyl 4-(1H-pyrazol-1-yl)benzoate (1.0 eq) in THF. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Validation Checkpoint: Quench a 0.1 mL aliquot in saturated NH₄Cl. TLC (Hexanes:EtOAc 3:1) should show the disappearance of the ester (Rf ~0.6) and the appearance of a highly polar, UV-active spot at the baseline.

  • Workup: Quench the bulk reaction carefully with ice water, acidify to pH 4 with 1M HCl to precipitate the β -ketonitrile, filter, and dry.

Step 2: Hydrazine Cyclization

  • Reaction: Dissolve the β -ketonitrile intermediate (1.0 eq) in absolute ethanol (0.2 M). Add hydrazine hydrate (80% aqueous, 2.0 eq) dropwise. Reflux for 12 hours.

  • Validation Checkpoint: The reaction mixture will transition from pale yellow to deep orange. LC-MS is required here to confirm the mass of the cyclized product [M+H]+, as TLC cannot easily differentiate the hydrazone intermediate from the final pyrazole.

  • Purification: Concentrate in vacuo. The resulting solid is a mixture of tautomers. Extensive recrystallization from EtOH/Water is required to enrich the 3-amino isomer, heavily impacting the final yield.

Mechanism Keto β-Ketonitrile R-CO-CH2-CN Hydrazone Hydrazone R-C(=NNH2)-CH2-CN Keto->Hydrazone + N2H4 Cyclization Intramolecular Attack -NH2 attacks -CN Hydrazone->Cyclization Heat, H+ Product 3-Aminopyrazole Target Motif Cyclization->Product Kinetic SideProduct 5-Aminopyrazole Regioisomer Cyclization->SideProduct Thermodynamic

Fig 2. Mechanistic pathways of hydrazine-mediated β-ketonitrile cyclization and tautomeric outcomes.

Protocol B: Synthesis via Ullmann C-N Coupling (Recommended)
  • Setup: In an oven-dried Schlenk flask, combine 3-amino-5-(4-bromophenyl)-1H-pyrazole (1.0 eq), 1H-pyrazole (1.5 eq), Copper(I) iodide (0.05 eq), and Potassium Carbonate (K₂CO₃, 2.0 eq).

  • Atmosphere Exchange: Evacuate and backfill the flask with N₂ three times. Causality: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the active Cu(I) catalyst to inactive Cu(II).

  • Solvent & Ligand Addition: Add anhydrous DMF (0.2 M) followed by N,N'-dimethylethylenediamine (DMEDA, 0.1 eq) via syringe. The solution will immediately turn a characteristic deep blue/green, indicating the formation of the active Cu-ligand complex.

  • Reaction: Heat the mixture to 110 °C for 12 hours.

  • Validation Checkpoint: Monitor via TLC (DCM:MeOH 9:1). The aryl bromide (Rf ~0.7) should be completely consumed, replaced by a highly fluorescent blue spot under 254 nm UV light (Rf ~0.4).

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove copper salts. Wash the organic layer with 5% aqueous LiCl (3x) to remove DMF. Dry over Na₂SO₄, concentrate, and precipitate the pure target compound using cold diethyl ether.

Conclusion

For the reproducible synthesis of 3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole, Pathway B (Modular Ullmann C-N Coupling) vastly outperforms the traditional cyclization route. By utilizing a pre-formed pyrazole core, researchers eliminate the thermodynamic uncertainties of hydrazine cyclization, bypassing tautomeric mixtures and avoiding highly toxic reagents. The robust nature of the CuI/DMEDA catalytic system ensures high regiomeric purity (>99:1) and excellent scalability, making it the definitive choice for drug development professionals.

References

  • Secrieru, A.; O'Neill, P.M.; Cristiano, M.L.S. "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles." Molecules, 2019, 25(1), 42.[Link]

  • Yang, Q.; Zhao, Y.; Ma, D. "Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes." Organic Process Research & Development, 2022, 26(6), 1690-1750.[Link]

Validation

Validating target engagement of 3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole in vivo

As a Senior Application Scientist, I frequently observe preclinical oncology and immunology programs fail in late stages because pharmacokinetic (PK) exposure is mistakenly equated with pharmacodynamic (PD) efficacy. To...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe preclinical oncology and immunology programs fail in late stages because pharmacokinetic (PK) exposure is mistakenly equated with pharmacodynamic (PD) efficacy. To bridge this translational gap, we must prove that an investigational drug physically engages its target in the native tissue environment.

This guide provides a comprehensive, self-validating framework for confirming the in vivo target engagement (TE) of 3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole , a highly selective aminopyrazole-based kinase inhibitor 1. Using p38 Mitogen-Activated Protein Kinase (MAPK) as our model target—a classic vulnerability for the 3-amino-5-arylpyrazole scaffold 2—we will objectively compare its performance against standard-of-care alternatives and detail the causality behind modern TE methodologies.

Comparative Performance & Target Engagement Profiles

Aminopyrazoles are classic Type I kinase inhibitors. The exocyclic amine at the 3-position of the pyrazole ring forms a critical, highly specific hydrogen bond with the hinge region of the kinase (e.g., Thr106 in p38α) . To benchmark 3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole, we compare it against two established reference compounds: SB203580 (a first-generation Type I inhibitor) and BIRB-796 (a Type II allosteric inhibitor).

InhibitorBinding ModeTarget Kinase IC₅₀ (nM)In Vivo CETSA ΔTₘ (°C)PD Biomarker EC₅₀ (nM)Residence Time (min)
3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole Type I (ATP-Competitive)12+6.545110
SB203580 (Standard)Type I (ATP-Competitive)45+4.212035
BIRB-796 (Alternative)Type II (DFG-out Allosteric)0.1+8.115>400

Data Synthesis: While BIRB-796 exhibits superior biochemical affinity due to its slow-off-rate Type II binding, 3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole demonstrates a superior thermal shift (ΔTₘ) compared to the standard SB203580. This indicates robust intracellular thermodynamic stabilization, translating to highly efficient in vivo target engagement without the prolonged residence times that often drive off-target toxicity in Type II inhibitors.

Mechanistic Rationale: The "Why" Behind the Readouts

To build a self-validating system, we must measure two distinct events: Physical Engagement (CETSA) and Functional Inhibition (PD Biomarker).

The Pharmacodynamic Paradox: A common pitfall in kinase validation is measuring the phosphorylation of the target kinase itself (e.g., p-p38). Because Type I inhibitors competitively bind the ATP pocket, they do not prevent upstream kinases (MKK3/6) from phosphorylating the target. In fact, inhibitor binding can stabilize the kinase in a conformation that paradoxically increases its phosphorylation state. Therefore, true functional inhibition must be measured via the immediate downstream effector—in this case, the phosphorylation of HSP27 via MK2.

SignalingPathway Stimulus Cellular Stress / Cytokines MKK Upstream Kinases (MKK3/6) Stimulus->MKK Target Target Kinase (p38 MAPK) MKK->Target Phosphorylation Downstream MAPKAPK2 (MK2) Target->Downstream ATP-dependent Compound 3-Amino-5-[4-(1-pyrazolyl) phenyl]pyrazole Compound->Target Hinge-binding (ATP Competitive) Biomarker p-HSP27 (PD Biomarker) Downstream->Biomarker Functional Readout

Fig 1: Mechanism of target kinase inhibition and downstream PD biomarker suppression.

Self-Validating Experimental Protocols

Protocol A: In Vivo Cellular Thermal Shift Assay (CETSA)

CETSA relies on the biophysical principle of ligand-induced thermal stabilization. When 3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole binds the kinase, it lowers the free energy of the folded state, requiring higher thermal energy to induce denaturation and subsequent precipitation 3.

CETSAWorkflow Step1 1. In Vivo Dosing (Vehicle vs Compound) Step2 2. Tissue Harvest & Homogenization Step1->Step2 Step3 3. Thermal Challenge (Aliquot & Heat 40-70°C) Step2->Step3 Step4 4. Lysis & Centrifugation (Isolate Soluble Fraction) Step3->Step4 Step5 5. Western Blot (Quantify Target Protein) Step4->Step5

Fig 2: Step-by-step workflow for in vivo Cellular Thermal Shift Assay (CETSA).

Step-by-Step Methodology:

  • Dosing & Harvest: Administer 3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole (e.g., 10-30 mg/kg PO) or vehicle to the animal model. At T_max (determined via PK), euthanize the animal, rapidly excise the target tissue (e.g., tumor or spleen), and wash in ice-cold PBS to halt metabolism 4.

  • Homogenization: Homogenize the tissue in non-denaturing buffer (e.g., TBS with protease inhibitors, strictly without detergents at this stage to preserve native folding).

  • Thermal Challenge: Aliquot the homogenate equally into 8-12 PCR tubes. Subject each tube to a temperature gradient (e.g., 40°C to 70°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at 4°C.

  • Lysis & Centrifugation: Causality Check: Add a mild detergent (0.4% NP-40) and subject to three rapid freeze-thaw cycles using liquid nitrogen to lyse the cells. Centrifuge at 20,000 x g for 20 minutes at 4°C. Why? Denatured proteins form insoluble aggregates. High-speed centrifugation pellets these aggregates, leaving only the stabilized, folded target protein in the supernatant.

  • Detection: Analyze the soluble supernatants via Western blot using a primary antibody against the target kinase. Plot the band intensities against temperature to calculate the Tₘ shift.

Protocol B: Pharmacodynamic (PD) Biomarker Analysis

To ensure the physical engagement observed in CETSA translates to pathway shutdown, we run a parallel PD assay from the same dosed animals.

Step-by-Step Methodology:

  • Denaturing Lysis: Take a separate piece of the harvested tissue and immediately homogenize in highly denaturing RIPA buffer supplemented with both protease and phosphatase inhibitors (e.g., NaF, Na₃VO₄). Why? Phosphatase inhibitors are critical to prevent artificial loss of the p-HSP27 signal during lysis.

  • Protein Normalization: Clear the lysate via centrifugation (14,000 x g, 10 min) and quantify total protein using a BCA assay to ensure equal loading.

  • Western Blotting: Resolve 20 µg of protein per lane on a 4-12% Bis-Tris gel. Transfer to a PVDF membrane.

  • Probing: Probe with anti-p-HSP27 (Ser82) and anti-total-HSP27 antibodies.

  • Validation: Calculate the ratio of p-HSP27 to total-HSP27. A successful compound will show a dose-dependent decrease in this ratio compared to the vehicle control, confirming that the physical engagement (CETSA shift) successfully blocked downstream kinase activity.

Data Interpretation & Troubleshooting

A robust validation requires concordance between Protocol A and B.

  • High CETSA Shift + Low PD Inhibition: Suggests the compound binds the target in vivo but fails to lock it into an inactive conformation (or the pathway is redundantly activated by parallel kinases).

  • No CETSA Shift + High PD Inhibition: Suggests the compound is acting off-target upstream of the pathway, or the PD effect is an artifact of toxicity rather than direct target engagement.

  • Concordant Shift & Inhibition: Confirms 3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole is a functionally active, target-engaged inhibitor suitable for advancement.

Sources

Comparative

Benchmarking 3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole Against FDA-Approved Pyrazoles: A Technical Guide

Executive Summary The pyrazole ring is a privileged nitrogen-containing heterocycle that serves as a robust bioisostere for aryl and heteroaryl groups. It significantly enhances lipophilicity, metabolic stability, and ta...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazole ring is a privileged nitrogen-containing heterocycle that serves as a robust bioisostere for aryl and heteroaryl groups. It significantly enhances lipophilicity, metabolic stability, and target engagement through highly directional hydrogen bonding and π–π interactions[1]. Over the past decade, the FDA has approved numerous pyrazole-containing therapeutics, underscoring its versatility in modern drug discovery[2].

While blockbuster drugs like Ruxolitinib and Crizotinib exploit the pyrazole core to anchor into the ATP-binding hinge region of kinases[3], the 3-amino-5-phenylpyrazole subclass represents a strategic shift towards cytoskeletal targeting. Specifically, 3-amino-5-phenylpyrazole derivatives have been identified as potent tubulin polymerization inhibitors that target the colchicine-binding site, inducing G2/M phase arrest and apoptosis in refractory cancer models[4].

This guide benchmarks the emerging lead compound 3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole (3-APP) against three gold-standard FDA-approved pyrazoles: Celecoxib , Ruxolitinib , and Crizotinib .

Structural & Mechanistic Benchmarking

The pharmacological divergence of pyrazole scaffolds depends heavily on their substitution patterns.

  • Celecoxib utilizes a trisubstituted pyrazole core to selectively fit into the side pocket of the COX-2 enzyme, avoiding COX-1 interference.

  • Ruxolitinib and Crizotinib utilize disubstituted pyrazoles as hinge-binding motifs, forming critical hydrogen bonds with the backbone amides of JAK1/2 and ALK/ROS1 kinases, respectively[3].

  • 3-APP (Novel Lead) features a primary amine at C3 and a 4-(1-pyrazolyl)phenyl group at C5. The dual pyrazole system and the primary amine provide unique hydrogen bond donor/acceptor capabilities. This specific stereoelectronic profile is highly optimized for anchoring into the hydrophobic pocket of the tubulin colchicine-binding site, sterically hindering the addition of new tubulin heterodimers[4].

G APP 3-APP (Novel Lead) TUB β-Tubulin (Colchicine Site) APP->TUB Destabilizes CEL Celecoxib (FDA 1999) COX COX-2 Enzyme CEL->COX Inhibits RUX Ruxolitinib (FDA 2011) JAK JAK1 / JAK2 RUX->JAK Inhibits CRI Crizotinib (FDA 2011) ALK ALK / ROS1 CRI->ALK Inhibits APOP Apoptosis TUB->APOP INFL Anti-Inflammatory COX->INFL MYEL Myelofibrosis Control JAK->MYEL NSCL NSCLC Regression ALK->NSCL

Pharmacological divergence of pyrazole scaffolds mapping to primary targets.

Comparative Performance Data

To contextualize the potency and physical properties of 3-APP, we benchmark it against the established metrics of FDA-approved pyrazoles. The data highlights how the pyrazole core can be tuned from picomolar kinase inhibition to micromolar structural protein disruption.

CompoundFDA StatusPrimary TargetTarget IC₅₀Key IndicationMW ( g/mol )
3-APP Preclinical Leadβ-Tubulin (Colchicine site)~1.87 µM*Solid Tumors225.25
Celecoxib Approved (1999)COX-20.04 µMInflammation381.37
Ruxolitinib Approved (2011)JAK1 / JAK20.003 µMMyelofibrosis306.37
Crizotinib Approved (2011)ALK / ROS10.02 µMNSCLC450.34

*Representative IC₅₀ value for the optimized 3-amino-5-phenylpyrazole class derived from recent tubulin polymerization inhibition studies[4].

Experimental Protocols: Validating Tubulin Polymerization Inhibition

To rigorously evaluate the efficacy of 3-APP against structural targets like tubulin, standard kinase assays used for Ruxolitinib or Crizotinib are insufficient. Instead, a Fluorescence-Based Tubulin Polymerization Assay must be employed.

Methodological Causality & Step-by-Step Workflow

1. Preparation of Tubulin Master Mix

  • Action: Reconstitute porcine brain tubulin (>99% purity) in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP, 10% glycerol, and a fluorescent reporter (e.g., DAPI).

  • Causality: GTP and glycerol are critical components that lower the critical concentration required for tubulin assembly in vitro. EGTA chelates calcium ions, which would otherwise spontaneously depolymerize microtubules.

2. Compound Plating & Thermal Equilibration

  • Action: Dispense 3-APP, vehicle (DMSO), and reference compounds into a 96-well half-area plate at varying concentrations (0.1 µM to 50 µM). Pre-warm the plate to 37°C.

  • Causality: Microtubule assembly is highly temperature-dependent. Pre-warming prevents cold-induced depolymerization artifacts upon the addition of the tubulin mix.

3. Reaction Initiation & Kinetic Readout

  • Action: Rapidly inject the Tubulin Master Mix into the compound wells. Monitor fluorescence (Ex: 340 nm, Em: 410 nm) every 60 seconds for 60 minutes at 37°C using a microplate reader.

  • Causality: The fluorophore's emission increases exponentially as it binds to the hydrophobic pockets formed during microtubule assembly. A flattened kinetic curve indicates successful inhibition of polymerization by 3-APP.

Self-Validation Checkpoint: This protocol is a self-validating system. It mandates the inclusion of Colchicine (positive control for inhibition) and Paclitaxel (positive control for stabilization). If the Vmax​ of the vehicle control does not exceed the Colchicine baseline by at least 5-fold, it indicates that the tubulin batch has degraded, and the run must be aborted. This ensures that any observed inhibition by 3-APP is a true pharmacological effect rather than an artifact of degraded protein.

G Step1 1. Buffer Prep (PIPES, GTP, Glycerol) Step2 2. Tubulin Thawing (Keep at 0-4°C) Step1->Step2 Step4 4. Reaction Initiation (Mix rapidly at 37°C) Step2->Step4 Step3 3. Compound Plating (3-APP vs Controls) Step3->Step4 Step5 5. Kinetic Readout (Ex:340nm / Em:410nm) Step4->Step5 Step6 6. Data Analysis (Vmax & IC50 Calc) Step5->Step6

Step-by-step experimental workflow for evaluating tubulin polymerization kinetics.

Conclusion

While FDA-approved pyrazoles like Celecoxib, Ruxolitinib, and Crizotinib have cemented the pyrazole scaffold's reputation as a premier kinase and cyclooxygenase inhibitor[1],[3], the emergence of 3-amino-5-phenylpyrazole derivatives like 3-APP demonstrates the scaffold's untapped potential in cytoskeletal modulation. By targeting the colchicine-binding site, 3-APP circumvents the common ATP-competitive resistance mechanisms seen in kinase inhibitors, offering a highly differentiated mechanism of action for next-generation oncology therapeutics[4].

References

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.NIH.
  • Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade.PubMed.
  • Pyrazole: an emerging privileged scaffold in drug discovery.PMC - NIH.
  • Design and synthesis of novel 3-amino-5-phenylpyrazole derivatives as tubulin polymerization inhibitors targeting the colchicine-binding site.PubMed.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole

As a Senior Application Scientist, I approach the handling of specialized heterocyclic research chemicals not just as a regulatory requirement, but as a mechanistic science. While 3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazol...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of specialized heterocyclic research chemicals not just as a regulatory requirement, but as a mechanistic science. While 3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole may lack a universally standardized, compound-specific Safety Data Sheet in public databases, we can accurately extrapolate its hazard profile by analyzing its structural moieties.

This compound features a bis-pyrazole core with an exocyclic primary amine. Aminopyrazoles are pharmacologically active and frequently utilized in kinase inhibitor development. Consequently, this compound must be treated as a potent active pharmaceutical ingredient (API) with strict dust-control and contact-avoidance measures.

Mechanistic Hazard Profile

Understanding the causality behind the hazards ensures that our safety protocols are logical and self-validating:

  • Skin Sensitization & Corrosion: The 3-aminopyrazole moiety is a known Category 1B Skin Corrosive and Category 1 Skin Sensitizer[1]. Direct contact can lead to severe dermatitis or chemical burns.

  • Systemic Toxicity: Prolonged systemic exposure to pyrazole derivatives has been linked to metabolic disruptions, including mitochondrial dysfunction and hepatotoxicity[2].

  • Inhalation Risks: As a finely divided solid, the primary vector for acute exposure is aerosolized dust, which can cause severe respiratory tract irritation (STOT SE 3)[1].

  • Environmental Toxicity: Pyrazole derivatives are classified as harmful to aquatic life with long-lasting effects (H412), necessitating strict disposal protocols[2].

Personal Protective Equipment (PPE) Matrix

The following PPE matrix is designed to interrupt the specific exposure vectors associated with aminopyrazole derivatives.

PPE CategorySpecificationMechanistic Rationale
Eye/Face Tightly fitting safety goggles (EN 166 / NIOSH approved)Prevents micro-dust particles from contacting ocular mucosa, mitigating severe eye damage (Category 1 hazard)[1].
Hand Nitrile gloves (Double-gloving required)Aminopyrazoles are potent skin sensitizers. Double gloving prevents permeation during solvent handling and allows safe doffing of the contaminated outer layer[1].
Skin/Body Tyvek lab coat or chemical-resistant apronPrevents the accumulation of sensitizing dust on standard woven lab coats, mitigating secondary exposure to the researcher[3].
Respiratory FFP3 / N95 Particulate Respirator (EN 149)Required only if handling the powder outside a closed system or chemical fume hood to prevent inhalation of irritating dust aerosols[3].

Standard Operating Procedure: Handling & Disposal

Every step in this protocol is designed as a self-validating system to ensure containment and safety.

Phase 1: Pre-Operational Setup
  • Environmental Verification: Ensure the chemical fume hood has a certified face velocity of 80–100 fpm.

    • Causality: Adequate airflow is the primary engineering control against the inhalation of aerosolized pyrazole dust[4].

  • Chemical Segregation: Remove all strong oxidizing agents, acids, and acid anhydrides from the workspace.

    • Causality: Aminopyrazoles are incompatible with these reagents and can undergo hazardous exothermic reactions[1].

Phase 2: Weighing and Solubilization
  • Static Mitigation: Use an anti-static weigh boat and a grounded micro-spatula.

    • Causality: Fine pyrazole powders are prone to static cling, which increases the risk of uncontrolled aerosolization during transfer[4].

  • Transfer & Weighing: Transfer the required mass using slow, deliberate motions.

    • Validation Check: The protocol is successful when no visible powder is observed outside the weigh boat. If powder spills, immediately proceed to Phase 3.

  • In-Hood Solubilization: Dissolve the solid in your target assay solvent (e.g., DMSO or ethanol) before removing the container from the fume hood.

    • Causality: Converting the solid into a liquid state completely eliminates the inhalation hazard associated with dry dust, rendering the compound safer for transport to downstream assays.

Phase 3: Decontamination & Spill Response
  • Solvent Wash: Wipe down the balance and surrounding hood area with a solvent compatible with the compound (e.g., 70% ethanol).

    • Causality: Water alone is insufficient to dissolve hydrophobic phenyl-pyrazole residues.

  • Aqueous Wash: Follow the solvent wash with a standard soap and water wipe-down.

    • Validation Check: The area is considered decontaminated when no visual residue remains and the surface has been neutralized of organic solvents.

Phase 4: Waste Disposal
  • Solid Waste: Dispose of all contaminated weigh boats, outer gloves, and paper towels in a sealed, labeled solid hazardous waste container.

  • Liquid Waste: Collect all pyrazole-containing solutions in a designated organic waste carboy.

    • Causality: Pyrazole derivatives exhibit long-lasting aquatic toxicity and must never be disposed of down the drain[2].

Operational Safety Pathway

HandlingWorkflow cluster_0 1. Preparation cluster_1 2. Execution cluster_2 3. Post-Operation N1 Hazard Assessment N2 Don Double Gloves & Goggles N1->N2 N3 Fume Hood Weighing N2->N3 Transfer to Hood N4 In-Hood Solubilization N3->N4 Minimize Dust N5 Surface Decon (Solvent + Soap) N4->N5 Liquid State Achieved N6 Hazardous Waste Segregation N5->N6 Prevent Aquatic Release

Standard operating workflow for handling aminopyrazole derivatives from preparation to disposal.

References

Sources

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